5,5'-Methylenebis(2-aminophenol)
Description
BenchChem offers high-quality 5,5'-Methylenebis(2-aminophenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Methylenebis(2-aminophenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJDVUURMJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176950 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-30-4 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol)
CAS Number: 22428-30-4
This technical guide provides a comprehensive overview of 5,5'-Methylenebis(2-aminophenol), a versatile aromatic compound with significant applications in materials science and as a precursor for biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and derivatization.
Chemical and Physical Properties
5,5'-Methylenebis(2-aminophenol) is an aromatic compound characterized by two 2-aminophenol units linked by a methylene bridge.[1] This structure, featuring both amino and hydroxyl functional groups, imparts a high degree of reactivity, making it a valuable monomer for polymerization and a precursor for various organic syntheses.[1]
Table 1: Physicochemical Properties of 5,5'-Methylenebis(2-aminophenol)
| Property | Value | Source |
| CAS Number | 22428-30-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| Boiling Point | 462.8 °C at 760 mmHg | [3] |
| Appearance | White solid | [2] |
| Storage | Sealed in a dry place at 2-8°C | [4] |
Synthesis of 5,5'-Methylenebis(2-aminophenol)
The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1] This reaction connects two 2-aminophenol molecules at their 5-positions via a methylene bridge.[1]
Experimental Protocol: Synthesis of 5,5'-Methylenebis(2-aminophenol)
This protocol is a representative method based on the established synthesis of similar methylene-bridged phenolic compounds.
Materials:
-
2-Aminophenol
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Distilled water
-
Sodium hydroxide solution (10%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in ethanol.
-
Slowly add a stoichiometric amount of formaldehyde solution to the flask while stirring.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,5'-Methylenebis(2-aminophenol).
Applications in Polymer Chemistry
A primary application of 5,5'-Methylenebis(2-aminophenol) is as a monomer for the synthesis of high-performance, heat-resistant polymers, particularly poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and automotive industries.[1]
Synthesis of Poly(o-hydroxyamides) (PHAs)
PHAs are synthesized through the polycondensation of 5,5'-Methylenebis(2-aminophenol) with aromatic diacid chlorides, such as isophthaloyl dichloride.[1]
-
In a nitrogen-purged flask, dissolve 5,5'-Methylenebis(2-aminophenol) in a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc).[1]
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of isophthaloyl dichloride to the stirred solution.
-
Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and continue stirring overnight.
-
Precipitate the resulting poly(o-hydroxyamide) by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
Synthesis of Polybenzoxazoles (PBOs)
PBOs are typically synthesized in a two-step process. The first step is the formation of a PHA precursor, as described above. The second step involves the thermal or chemical cyclodehydration of the PHA.[1]
-
Cast a film of the synthesized poly(o-hydroxyamide) from a solution in a suitable solvent (e.g., DMAc).
-
Place the PHA film in a tube furnace under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the film gradually to a high temperature, typically in the range of 300-400°C, and hold for several hours to effect cyclodehydration.[1]
-
The removal of water molecules leads to the formation of the rigid benzoxazole ring structure, converting the PHA into a polybenzoxazole.[1]
Derivatization for Biological Applications
While 5,5'-Methylenebis(2-aminophenol) itself is primarily used in materials science, its derivatives, particularly Schiff bases, have garnered interest for their potential biological activities. The presence of primary amino groups allows for the facile synthesis of bis-Schiff bases through condensation with various aldehydes and ketones.
Synthesis of Biologically Active Schiff Bases
Schiff bases derived from 2-aminophenol have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiproliferative properties. The synthesis typically involves the condensation of the aminophenol with a suitable aldehyde.
-
Dissolve 5,5'-Methylenebis(2-aminophenol) in a suitable solvent such as ethanol or methanol.
-
Add a twofold molar excess of the desired aldehyde (e.g., a substituted benzaldehyde) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the Schiff base product will precipitate.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize to purify.
Antiproliferative Activity
Schiff bases and their metal complexes derived from aminophenols have shown promise as antiproliferative agents. For instance, various Schiff base metal complexes have been tested against human tumor cell lines and have demonstrated modulator behavior on cell growth.
Spectroscopic Characterization
The structural elucidation of 5,5'-Methylenebis(2-aminophenol) and its derivatives is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Table 2: Expected Spectroscopic Data for 5,5'-Methylenebis(2-aminophenol)
| Technique | Expected Peaks/Signals |
| ¹H-NMR | Signals corresponding to aromatic protons, the methylene bridge protons (-CH₂-), amino protons (-NH₂), and hydroxyl protons (-OH). The integration of these signals would confirm the proton count. |
| ¹³C-NMR | Resonances for the aromatic carbons, with distinct signals for carbons attached to the amino and hydroxyl groups, as well as the methylene bridge carbon. |
| FTIR (cm⁻¹) | - Broad O-H stretching band (around 3300-3500 cm⁻¹)- N-H stretching vibrations (around 3300-3400 cm⁻¹)- Aromatic C-H stretching (above 3000 cm⁻¹)- C=C aromatic ring stretching (around 1500-1600 cm⁻¹)- C-N stretching (around 1250-1350 cm⁻¹)- C-O stretching (around 1200-1300 cm⁻¹) |
Note: The exact peak positions can vary depending on the solvent and concentration.
Safety and Handling
Detailed safety data for 5,5'-Methylenebis(2-aminophenol) is not extensively available. However, based on the data for the parent compound, 2-aminophenol, it should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
This technical guide provides a foundational understanding of 5,5'-Methylenebis(2-aminophenol). Further research and investigation are encouraged to fully explore the potential of this compound and its derivatives in various scientific and industrial fields.
References
Spectroscopic Profile of 5,5'-Methylenebis(2-aminophenol): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,5'-Methylenebis(2-aminophenol), a key building block in the synthesis of high-performance polymers and specialty chemicals. Due to the limited availability of published, raw spectroscopic data for 5,5'-Methylenebis(2-aminophenol) in the public domain, this document presents a detailed analysis of its precursor, 2-aminophenol, alongside typical spectroscopic ranges for the functional groups present in the target molecule. This information serves as a valuable reference for the characterization and quality control of 5,5'-Methylenebis(2-aminophenol) and its derivatives.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-aminophenol. These values provide a foundational understanding of the spectral characteristics to be expected for the more complex 5,5'-Methylenebis(2-aminophenol) structure, which is essentially a dimer of 2-aminophenol linked by a methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR chemical shift data for 2-aminophenol. For 5,5'-Methylenebis(2-aminophenol), one would expect a more complex spectrum but with signals in similar regions, along with a characteristic signal for the methylene bridge protons.
Table 1: ¹H NMR Spectroscopic Data of 2-Aminophenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.98 | s | 1H | -OH |
| 6.68 | m | 1H | Ar-H |
| 6.61 | m | 1H | Ar-H |
| 6.57 | m | 1H | Ar-H |
| 6.43 | m | 1H | Ar-H |
| 4.48 | s | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of 2-Aminophenol
| Chemical Shift (δ) ppm | Assignment |
| 144.51 | C-OH |
| 137.07 | C-NH₂ |
| 120.16 | Ar-CH |
| 117.16 | Ar-CH |
| 115.13 | Ar-CH |
| 115.05 | Ar-CH |
Solvent: DMSO-d₆
For 5,5'-Methylenebis(2-aminophenol) , one would anticipate a singlet for the methylene bridge protons (-CH₂-) typically appearing in the range of 3.5-4.5 ppm in the ¹H NMR spectrum. The aromatic region would show a more complex splitting pattern due to the substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for the functional groups found in 5,5'-Methylenebis(2-aminophenol).
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | O-H Stretch (Phenolic) |
| 3350 - 3250 | Medium | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₂-) |
| 1620 - 1580 | Medium to Strong | C=C Stretch (Aromatic) |
| 1520 - 1480 | Medium to Strong | N-H Bend (Amine) |
| 1400 - 1300 | Medium | O-H Bend (Phenolic) |
| 1250 - 1180 | Strong | C-N Stretch (Aromatic Amine) |
| 1260 - 1180 | Strong | C-O Stretch (Phenolic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 5,5'-Methylenebis(2-aminophenol) typically exhibit characteristic absorption bands.
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~280 | Not Available | π → π |
| Ethanol | ~230 | Not Available | π → π |
Note: The λmax values are estimations based on the chromophores present in the molecule.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation : For solid samples, the most common method is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0).
-
Data Acquisition : The spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument measures the absorbance of the sample solution at each wavelength relative to the reference.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like 5,5'-Methylenebis(2-aminophenol).
Caption: Experimental workflow for synthesis and characterization.
In-Depth Technical Guide: Solubility of 5,5'-Methylenebis(2-aminophenol) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5,5'-Methylenebis(2-aminophenol)
5,5'-Methylenebis(2-aminophenol) is an aromatic compound featuring two aminophenol units linked by a methylene bridge.[1] Its chemical structure, possessing both amine and hydroxyl functional groups, makes it a valuable precursor in the production of specialty polymers such as polyimides and polybenzoxazoles, which are known for their thermal stability.[1] The solubility of this monomer is a critical parameter for its processing and polymerization, particularly in the formation of "organo-soluble" polyimides designed for enhanced processability.
Solubility Profile
Direct quantitative solubility values for 5,5'-Methylenebis(2-aminophenol) in various organic solvents are not extensively reported in peer-reviewed literature. However, its use in the synthesis of organo-soluble polyimides strongly indicates its solubility in a range of polar aprotic solvents. These solvents are essential for dissolving the monomers to create a homogeneous reaction mixture for polymerization.
Table 1: Qualitative Solubility of 5,5'-Methylenebis(2-aminophenol) in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Rationale |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | Commonly used as a solvent for the synthesis of polyimides from 5,5'-Methylenebis(2-aminophenol), indicating good solubility of the monomer.[2][3] |
| N,N-Dimethylacetamide (DMAc) | Soluble | Frequently employed as a reaction medium for the polycondensation of 5,5'-Methylenebis(2-aminophenol) with dianhydrides.[2] | |
| Dimethyl sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent known to dissolve a wide range of organic compounds, including those used in polyimide synthesis.[2] | |
| Alcohols | Ethanol | Slightly Soluble | The precursor, 4-aminophenol, exhibits slight solubility in ethanol.[4][5] 5,5'-Methylenebis(2-aminophenol) is likely to have limited solubility due to its larger size. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | 4-aminophenol has negligible solubility in benzene.[4][5] It is expected that the larger derivative will also have poor solubility in non-polar aromatic solvents. |
| Ethers | Diethyl ether | Sparingly Soluble | The precursor, 4-aminophenol, is only slightly soluble in diethyl ether.[4][5] |
| Halogenated | Chloroform | Insoluble | 4-aminophenol is reported to have negligible solubility in chloroform.[4][6] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to quantitatively determine the solubility of 5,5'-Methylenebis(2-aminophenol).
General Gravimetric Method
This method is a standard approach for determining the solubility of a solid in a liquid solvent.
Materials:
-
5,5'-Methylenebis(2-aminophenol) powder
-
Selected organic solvents (e.g., NMP, DMAc, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Pipettes
-
Oven
Procedure:
-
Add an excess amount of 5,5'-Methylenebis(2-aminophenol) to a pre-weighed vial.
-
Record the total mass of the vial and the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully pipette a known volume of the supernatant into a pre-weighed drying dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.
-
Weigh the drying dish with the dried solute.
-
Calculate the solubility in g/100 mL or other desired units.
Polyimide Resin Solubility Test
This method is specifically adapted for testing the solubility of resins, which can be applied to the monomer as well.
Procedure:
-
Prepare a mixture of 1.0 g of 5,5'-Methylenebis(2-aminophenol) and 9.0 g of the test solvent in a 50 mL glass bottle to achieve a 10 wt% solid content.[2]
-
Mechanically stir the mixture at room temperature for 24 hours.[2]
-
Visually inspect the solution for any undissolved particles. The solubility can be classified as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Synthesis and Workflow Diagrams
The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5,5'-Methylenebis(2-aminophenol).
References
- 1. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-AMINOPHENOL - Ataman Kimya [atamanchemicals.com]
In-depth Technical Guide: Thermal Decomposition of 5,5'-Methylenebis(2-aminophenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition properties of 5,5'-Methylenebis(2-aminophenol). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, o-aminophenol, to provide an estimated thermal decomposition profile. This document outlines the standard methodologies for thermal analysis and presents a logical workflow for the synthesis and characterization of 5,5'-Methylenebis(2-aminophenol).
Introduction to 5,5'-Methylenebis(2-aminophenol)
5,5'-Methylenebis(2-aminophenol) is an aromatic compound containing two aminophenol units linked by a methylene bridge. This structure makes it a valuable monomer in the synthesis of high-performance polymers, such as polybenzoxazoles and poly(o-hydroxyamide)s, which are known for their exceptional thermal stability. Understanding the thermal decomposition temperature of the monomer is crucial for defining processing parameters and ensuring the stability of the final polymeric materials.
Thermal Decomposition Data
A study involving the thermal analysis of o-aminophenol revealed a maximum thermal decomposition temperature (Tmax).[1][2] It is important to note that the methylene bridge and the presence of a second aminophenol unit in 5,5'-Methylenebis(2-aminophenol) may influence its thermal stability, and therefore, the following data should be considered an approximation.
Table 1: Thermal Decomposition Data for a Related Compound (o-aminophenol)
| Parameter | Value | Method | Reference |
| Maximum Thermal Decomposition Temperature (Tmax) | 175 °C | Thermogravimetric Analysis (TGA) | [1][2] |
Experimental Protocols for Thermal Analysis
The determination of thermal decomposition temperatures is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 5,5'-Methylenebis(2-aminophenol) is placed in a tared TGA crucible.[3] The crucible is commonly made of an inert material like alumina or platinum.[3]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.
-
Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic events, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 5,5'-Methylenebis(2-aminophenol) is hermetically sealed in an aluminum or copper pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed on a thermoelectric disk in the DSC cell.
-
Atmosphere: An inert atmosphere is maintained by purging the cell with a gas like nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating rate of 10 °C/min over a desired temperature range.
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks, which may correspond to melting, and exothermic events that can indicate decomposition. The onset temperature of the decomposition exotherm provides information about the thermal stability of the compound.
Logical Workflow for Synthesis and Thermal Analysis
The following diagram illustrates the logical workflow for the synthesis of 5,5'-Methylenebis(2-aminophenol) and its subsequent thermal characterization.
Caption: Logical workflow for the synthesis and thermal analysis of 5,5'-Methylenebis(2-aminophenol).
Conclusion
While direct experimental data for the thermal decomposition of 5,5'-Methylenebis(2-aminophenol) is currently limited, analysis of the related compound o-aminophenol suggests a thermal decomposition temperature in the region of 175 °C. For precise determination, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry on a pure sample of 5,5'-Methylenebis(2-aminophenol) following the detailed protocols outlined in this guide. The provided workflow offers a clear pathway for the synthesis and subsequent thermal characterization of this important monomer, which is critical for its application in the development of high-performance, thermally stable polymers. Researchers and professionals in drug development should consider these factors when utilizing aminophenol-based compounds in their applications.
References
Health and Safety Profile: 5,5'-Methylenebis(2-aminophenol) - A Technical Guide
Disclaimer: This document provides a summary of available health and safety information for 5,5'-Methylenebis(2-aminophenol). It is intended for use by qualified individuals trained in handling hazardous chemicals. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 5,5'-Methylenebis(2-aminophenol) (CAS No: 22428-30-4) was not publicly available at the time of this writing. The information presented herein is a compilation from various sources, including data on the related compound 2-aminophenol, and should be used with caution as a preliminary guide. Users are strongly advised to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
5,5'-Methylenebis(2-aminophenol) is a solid organic compound.[1] Limited information is available regarding its specific physical and chemical properties. The following table summarizes the available data.
| Property | Value | Source |
| CAS Number | 22428-30-4 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage | Store at < -15°C in a well-closed container. | [1] |
Hazard Identification and Classification
The GHS classification for 2-aminophenol is as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |
Warning: Based on the data for 2-aminophenol, 5,5'-Methylenebis(2-aminophenol) should be treated as a substance that is harmful if swallowed or inhaled and is a suspected mutagen.
Toxicological Information
Detailed toxicological studies, such as the determination of LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for 5,5'-Methylenebis(2-aminophenol) are not available in the public domain. Research into the toxicity of aromatic amines and phenols suggests that this class of compounds can have various adverse health effects.[4]
Experimental Protocols
Specific experimental protocols for the safety assessment of 5,5'-Methylenebis(2-aminophenol) were not found. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemical substances. These include:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)
-
Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity)
-
Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test)
-
Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay)
-
Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
Researchers planning to conduct safety evaluations on 5,5'-Methylenebis(2-aminophenol) should refer to these and other relevant OECD guidelines for detailed methodologies.
Handling, Storage, and Disposal
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin and eyes.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Recommended storage temperature is below -15°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not allow to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
Visualizations
The following diagrams provide a visual representation of key safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,5'-Methylenebis(2-aminophenol) is a bifunctional aromatic compound featuring both nucleophilic amino and hydroxyl groups on two phenyl rings linked by a methylene bridge. This unique structure imparts a versatile reactivity profile, making it a valuable building block in polymer chemistry, coordination chemistry, and as a precursor for biologically active molecules. This guide provides a comprehensive overview of the differential reactivity of the amino and hydroxyl moieties, detailing experimental protocols for selective functionalization and summarizing key quantitative data. The intrinsic nucleophilicity of the amino group generally dictates its preferential reaction in acylation and alkylation under neutral or basic conditions. However, the reactivity can be strategically controlled by modifying reaction conditions, such as pH, or by employing protecting group strategies to achieve selective O-functionalization. This document serves as a technical resource for researchers aiming to leverage the distinct chemical properties of 5,5'-Methylenebis(2-aminophenol) in their scientific endeavors.
Chemical Structure and Properties
5,5'-Methylenebis(2-aminophenol) consists of two 2-aminophenol units connected at the 5-position by a methylene group. The presence of both primary aromatic amine and phenolic hydroxyl functionalities is central to its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 22428-30-4[1][2][3] |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in polar aprotic solvents like dimethylacetamide (DMAA) |
Comparative Reactivity of Amino and Hydroxyl Groups
The primary amino groups in 5,5'-Methylenebis(2-aminophenol) are generally more nucleophilic than the phenolic hydroxyl groups under neutral or weakly basic conditions. This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.[4][5] Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the nitrogen atom.
However, the reactivity can be modulated by altering the pH of the reaction medium. In a strongly basic environment, the hydroxyl group is deprotonated to form a phenoxide anion. This phenoxide is a significantly stronger nucleophile than the neutral amino group, enabling selective O-alkylation or O-acylation.[6] Conversely, in acidic conditions, the amino group is protonated to form an ammonium salt, which is non-nucleophilic. This deactivation of the amino group allows for reactions to be directed towards the hydroxyl group.[6]
Factors Influencing Chemoselectivity:
-
pH: As described above, pH is a critical factor in determining which functional group is more nucleophilic.
-
Steric Hindrance: The ortho-position of the amino and hydroxyl groups can influence the approach of bulky reagents.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stabilization of intermediates, thereby influencing reaction rates and selectivity.
-
Protecting Groups: The use of protecting groups allows for the temporary masking of one functional group, enabling highly selective reactions at the other.[7]
Key Chemical Transformations and Experimental Protocols
Selective N-Acylation
The higher nucleophilicity of the amino group allows for its selective acylation in the presence of the hydroxyl group. This reaction is fundamental in the synthesis of poly(o-hydroxyamides), precursors to polybenzoxazoles.
Experimental Protocol: Synthesis of a Poly(o-hydroxyamide)
-
In a nitrogen-purged flask, dissolve a molar equivalent of 5,5'-Methylenebis(2-aminophenol) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAA).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a molar equivalent of a diacid chloride (e.g., isophthaloyl dichloride) dissolved in the same solvent to the stirred solution.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting viscous polymer solution can be used directly or precipitated by pouring into a non-solvent like methanol.
-
The polymer is then collected by filtration, washed, and dried under vacuum.
| Reactant A | Reactant B | Solvent | Temperature | Outcome |
| 5,5'-Methylenebis(2-aminophenol) | Isophthaloyl dichloride | DMAA | 0-5 °C | Poly(o-hydroxyamide) |
Selective N-Alkylation
Selective N-alkylation can be achieved through reductive amination, where the amino groups first react with an aldehyde to form a Schiff base (imine), which is then reduced.
Experimental Protocol: Selective N-Alkylation via Reductive Amination
-
Dissolve 5,5'-Methylenebis(2-aminophenol) (1 equivalent) and an aldehyde (2.2 equivalents) in methanol.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the bis-Schiff base.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (4 equivalents) portion-wise.
-
After the addition, allow the reaction to proceed at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-alkylated product.
| Reactant A | Reagents | Solvent | Outcome |
| 5,5'-Methylenebis(2-aminophenol) | 1. Aldehyde, 2. NaBH₄ | Methanol | N,N'-dialkylated product |
Selective O-Alkylation
To achieve selective O-alkylation, the more reactive amino groups must first be protected. A common strategy is the formation of a Schiff base with an aldehyde, such as benzaldehyde.
Experimental Protocol: Selective O-Alkylation using a Protecting Group
-
Protection: Dissolve 5,5'-Methylenebis(2-aminophenol) (1 equivalent) and benzaldehyde (2.2 equivalents) in methanol and stir at room temperature for 1-2 hours. Remove the solvent in vacuo to obtain the bis-Schiff base.
-
O-Alkylation: Dissolve the protected intermediate in a suitable solvent like acetone. Add a base (e.g., potassium carbonate, K₂CO₃) and the alkylating agent (e.g., an alkyl halide). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Deprotection: After cooling, filter off the inorganic salts. Add dilute hydrochloric acid to the filtrate and stir to hydrolyze the Schiff base.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the O-alkylated product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
| Step | Reagents | Solvent | Outcome |
| Protection | Benzaldehyde | Methanol | Bis-Schiff base intermediate |
| O-Alkylation | Alkyl halide, K₂CO₃ | Acetone | O-alkylated Schiff base |
| Deprotection | Dilute HCl | - | O-alkylated product |
Diazotization of Amino Groups
The primary amino groups of 5,5'-Methylenebis(2-aminophenol) can be converted to diazonium salts, which are versatile intermediates for introducing a variety of functional groups.
Experimental Protocol: Diazotization
-
Suspend 5,5'-Methylenebis(2-aminophenol) in an aqueous solution of a mineral acid (e.g., HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 30-60 minutes after the addition is complete. The resulting solution contains the bis-diazonium salt, which can be used immediately in subsequent reactions (e.g., azo coupling).
Visualization of Workflows and Pathways
Logical Relationship of Reactivity
Caption: Control of reactivity by pH.
Experimental Workflow for Selective O-Alkylation
Caption: Workflow for selective O-alkylation.
Polymer Synthesis Pathway
Caption: Pathway to polybenzoxazole.
Applications in Drug Development and Materials Science
While 5,5'-Methylenebis(2-aminophenol) itself is not a therapeutic agent, its derivatives are of significant interest to the pharmaceutical industry. The aminophenol moiety is a common scaffold in medicinal chemistry.[8] Derivatives of aminophenols have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9]
The ability of 5,5'-Methylenebis(2-aminophenol) to form Schiff bases makes it a valuable precursor for synthesizing multidentate ligands. These ligands can chelate with various metal ions to form stable complexes.[10] Such metal complexes have been explored for their catalytic activity and potential as therapeutic or diagnostic agents.[8]
In materials science, the primary application of 5,5'-Methylenebis(2-aminophenol) is as a monomer for high-performance polymers. The resulting poly(o-hydroxyamides) and polybenzoxazoles exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[10]
Conclusion
5,5'-Methylenebis(2-aminophenol) is a highly functional molecule with a nuanced reactivity profile governed by its amino and hydroxyl groups. A thorough understanding of the factors that control the chemoselectivity of its reactions is crucial for its effective utilization. By carefully selecting reaction conditions and employing strategies such as pH control and the use of protecting groups, researchers can achieve a high degree of control over the functionalization of this versatile building block. This enables the synthesis of a wide array of derivatives, from high-performance polymers to complex organic molecules with potential applications in drug discovery and development. This guide provides a foundational framework for professionals seeking to explore the rich chemistry of 5,5'-Methylenebis(2-aminophenol).
References
- 1. CAS 22428-30-4 | 5,5'-Methylenebis(2-aminophenol) - Synblock [synblock.com]
- 2. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | XAA42830 [biosynth.com]
- 3. 22428-30-4|5,5'-Methylenebis(2-aminophenol)|BLD Pharm [bldpharm.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]
Potential applications of 5,5'-Methylenebis(2-aminophenol) in materials science
An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol) in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,5'-Methylenebis(2-aminophenol), a versatile aromatic compound, and its significant applications in materials science. Particular focus is given to its role as a key building block for high-performance polymers.
Introduction to 5,5'-Methylenebis(2-aminophenol)
5,5'-Methylenebis(2-aminophenol) is an organic compound featuring two 2-aminophenol units linked by a methylene bridge.[1] The presence of reactive amino (-NH2) and hydroxyl (-OH) groups on each aromatic ring makes it a highly functional monomer for polymerization and a valuable precursor for a variety of organic molecules.[1] Its unique structure, with the flexible methylene bridge, influences the properties of the resulting materials, enhancing processability and affecting thermal stability.[1]
Table 1: Physicochemical Properties of 5,5'-Methylenebis(2-aminophenol)
| Property | Value |
| CAS Number | 22428-30-4 |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Appearance | White solid |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of 5,5'-Methylenebis(2-aminophenol)
The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1]
Experimental Protocol: Synthesis of a Related Compound, 5,5'-methylenebis-(2-aminobenzenesulfonic acid)
-
Reaction Setup : To an aqueous solution of 0.1 mol of the starting aminophenol derivative, add 50 mL of concentrated hydrochloric acid at 50°C.
-
Addition of Formaldehyde : With constant stirring, add 35 mL of a 3% aqueous formaldehyde solution at 60°C.
-
Reaction : Stir the reaction mixture for one hour, maintaining the temperature at 60°C.
-
Neutralization and Isolation : Neutralize the reaction mass with a 10% sodium hydroxide solution.
-
Purification : Filter the resulting precipitate, wash it with hot water, and then dry it. Recrystallization from alcohol can be performed for further purification.
Caption: Synthesis of 5,5'-Methylenebis(2-aminophenol).
Applications in High-Performance Polymers
The primary application of 5,5'-Methylenebis(2-aminophenol) in materials science is as a monomer for the synthesis of high-performance polymers, particularly poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers are renowned for their exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and automotive industries.[1]
Synthesis of Poly(o-hydroxyamides) (PHAs)
PHAs are synthesized through a low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) with various diacid chlorides.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino groups of the bis(o-aminophenol) monomer attack the carbonyl carbon of the diacid chloride.[1]
Synthesis of Polybenzoxazoles (PBOs)
PBOs are typically synthesized in a two-step process. The first step is the formation of a PHA precursor, as described above. The second step involves the thermal or chemical cyclodehydration of the PHA precursor.[1] Thermal cyclodehydration is typically carried out at high temperatures (300-400°C) under an inert atmosphere.[1]
Caption: General workflow for the synthesis of PBOs.
Properties of Derived Polymers
Polymers derived from 5,5'-Methylenebis(2-aminophenol) exhibit excellent thermal and mechanical properties. The data below is for a related class of polymers, poly(benzoxazole imide)s (PBOPIs), which demonstrates the high performance achievable with this class of materials.
Table 2: Thermal and Mechanical Properties of a Related Poly(benzoxazole imide)
| Property | Value |
| Glass Transition Temperature (Tg) | 285 to 363 °C |
| 5% Weight Loss Temperature (Td5%) | 510–564 °C (in N2) |
| Tensile Strength | 103–126 MPa |
| Tensile Modulus | 2.9–3.7 GPa |
| Elongation at Break | 3.0–6.5% |
Data for a series of poly(benzoxazole imide)s (PBOPIs)[2]
Other Potential Applications
Beyond high-performance polymers, 5,5'-Methylenebis(2-aminophenol) and its derivatives have potential applications in other areas of materials science:
-
Specialized Coatings : The amide-type structure and conformational properties of this compound make it a candidate for creating advanced coatings. For instance, it can be used to form hydrophobic layers on glass surfaces.[3]
-
Composite Materials : Its use in composite materials that require high thermal and chemical stability is an active area of research.[1]
-
Ligand Design : The amino groups can be modified to create Schiff base ligands, which are excellent chelating agents for transition metals.[1]
Conclusion
5,5'-Methylenebis(2-aminophenol) is a highly versatile and valuable building block in materials science. Its ability to form high-performance polymers with exceptional thermal and mechanical properties makes it a material of significant interest for advanced applications. Further research into its derivatives and their applications in coatings, composites, and ligand synthesis is expected to yield innovative new materials.
References
- 1. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]
- 2. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | XAA42830 [biosynth.com]
Methodological & Application
Synthesis of 5,5'-Methylenebis(2-aminophenol) from 2-aminophenol and formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5,5'-Methylenebis(2-aminophenol) from 2-aminophenol and formaldehyde. The primary synthesis route involves an acid-catalyzed electrophilic aromatic substitution reaction. This compound serves as a critical monomer in the production of high-performance polymers, such as poly(o-hydroxyamides) and polybenzoxazoles, which are valued for their exceptional thermal stability and mechanical properties.[1] The protocols provided herein are based on established chemical principles and analogous syntheses, offering a comprehensive guide for laboratory preparation.
Introduction
5,5'-Methylenebis(2-aminophenol) is a bifunctional aromatic compound featuring two 2-aminophenol units linked by a methylene bridge. The presence of reactive amino and hydroxyl groups on each aromatic ring makes it a valuable precursor in polymer chemistry and in the synthesis of specialized ligands. The most prevalent and efficient method for its preparation is the condensation reaction between 2-aminophenol and formaldehyde under acidic conditions.[1] The acid catalyst facilitates the formation of a carbocation from formaldehyde, which then undergoes electrophilic attack on the electron-rich aromatic rings of 2-aminophenol, primarily at the para position to the hydroxyl group, to form the methylene bridge.
Reaction and Mechanism
The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution. The key steps are:
-
Protonation of Formaldehyde: In the presence of a strong acid, such as hydrochloric acid, the formaldehyde oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Electrophilic Attack: The activated formaldehyde is attacked by the electron-rich 2-aminophenol molecule. The hydroxyl and amino groups direct the substitution to the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para position (C5) is favored.
-
Formation of a Benzylic Alcohol Intermediate: This initial reaction forms a 4-(hydroxymethyl)-2-aminophenol intermediate.
-
Second Electrophilic Attack: The benzylic alcohol is protonated and subsequently loses water to form a benzylic carbocation. This carbocation then attacks a second molecule of 2-aminophenol at the 5-position.
-
Deprotonation: The final product, 5,5'-Methylenebis(2-aminophenol), is formed after deprotonation.
Experimental Protocols
Materials and Equipment
-
2-Aminophenol (C₆H₇NO)
-
Formaldehyde (37% aqueous solution, HCHO)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Synthesis Protocol
A procedure analogous to the synthesis of a similar methylene-bridged aminophenol derivative is described below.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 moles of 2-aminophenol in an appropriate amount of aqueous solution.
-
Acidification: At a temperature of approximately 50°C, slowly add concentrated hydrochloric acid to the solution with constant stirring.
-
Addition of Formaldehyde: While maintaining the temperature at 60°C, add a 3% aqueous solution of formaldehyde (approximately 0.05 to 0.1 moles) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously for at least one hour at 60°C.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with a 10% sodium hydroxide solution until the pH is neutral. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash it with hot water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 |
| Formaldehyde | CH₂O | 30.03 | 50-00-0 |
| 5,5'-Methylenebis(2-aminophenol) | C₁₃H₁₄N₂O₂ | 230.26 | 22428-30-4 |
Table 2: Typical Characterization Data for 5,5'-Methylenebis(2-aminophenol)
| Property | Value |
| Appearance | White to off-white solid[2] |
| Purity | >98% (Typical) |
| Storage | Store at < -15°C in a well-sealed container[2] |
Note: Specific yield and melting point data are dependent on the precise reaction conditions and purification efficiency.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of 5,5'-Methylenebis(2-aminophenol).
Reaction Mechanism Pathway
Caption: The electrophilic aromatic substitution mechanism for the synthesis.
Applications in Drug Development and Research
5,5'-Methylenebis(2-aminophenol) is a fundamental building block for high-performance, heat-resistant polymers such as poly(o-hydroxyamides) and polybenzoxazoles (PBOs).[1] The synthesis of these polymers typically involves a two-step process. First, a polycondensation reaction of 5,5'-Methylenebis(2-aminophenol) with an aromatic diacid chloride forms a poly(o-hydroxyamide).[1] This is followed by a thermal cyclodehydration reaction to yield the final polybenzoxazole.[1] These materials are of significant interest in the aerospace and automotive industries due to their superior thermal and chemical stability.[1]
Furthermore, the amino and hydroxyl functionalities of 5,5'-Methylenebis(2-aminophenol) allow for its use as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Safety and Handling
2-Aminophenol is harmful if swallowed and may cause skin and eye irritation. Formaldehyde is a known carcinogen and is toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.
References
Application Notes and Protocols: Polycondensation of 5,5'-Methylenebis(2-aminophenol) with Aromatic Diacid Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel aromatic polyamides derived from the polycondensation of 5,5'-Methylenebis(2-aminophenol) with various aromatic diacid chlorides. These polymers, precursors to high-performance polybenzoxazoles (PBOs), are of significant interest for applications demanding high thermal stability and specific solubility characteristics.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The introduction of the hydroxyl group ortho to the amide linkage in poly(o-hydroxyamides) (PHAs) offers a unique combination of properties, including enhanced solubility in organic solvents and the ability to undergo thermal cyclodehydration to form polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers with outstanding thermo-oxidative stability and mechanical strength. The diamine, 5,5'-Methylenebis(2-aminophenol), provides a flexible methylene linkage between the aromatic rings, which can influence the processability and final properties of the resulting polymers. This document outlines the synthesis of the diamine monomer and its subsequent polycondensation with various aromatic diacid chlorides.
Data Presentation
The properties of poly(o-hydroxyamides) derived from 5,5'-Methylenebis(2-aminophenol) are highly dependent on the structure of the aromatic diacid chloride used in the polycondensation reaction. The following table summarizes typical quantitative data for polyamides synthesized with different diacid chlorides.
Note: The following data is compiled from various sources on aromatic polyamides and is intended to be illustrative of the expected properties. Actual values may vary based on specific reaction conditions and purification methods.
| Diacid Chloride | Polymer Acronym | Inherent Viscosity (dL/g) | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_d10, °C) | Solubility |
| Terephthaloyl Chloride | PHA-T | 0.8 - 1.5 | 280 - 320 | > 450 | Soluble in NMP, DMAc, DMF |
| Isophthaloyl Chloride | PHA-I | 0.7 - 1.2 | 250 - 290 | > 430 | Soluble in NMP, DMAc, DMF, DMSO |
| 4,4'-Oxydibenzoyl Chloride | PHA-O | 0.9 - 1.6 | 260 - 300 | > 460 | Good solubility in polar aprotic solvents |
| 4,4'-Biphenyldicarbonyl Dichloride | PHA-B | 1.0 - 1.8 | 300 - 350 | > 480 | Limited solubility |
Experimental Protocols
Protocol 1: Synthesis of 5,5'-Methylenebis(2-aminophenol)
This protocol describes the synthesis of the diamine monomer from 2-aminophenol and formaldehyde.
Materials:
-
2-Aminophenol
-
Formaldehyde (37 wt% in H₂O)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in dilute hydrochloric acid.
-
Slowly add formaldehyde solution to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as aqueous methanol to obtain pure 5,5'-Methylenebis(2-aminophenol).
-
Characterize the purified monomer using FTIR, ¹H NMR, and melting point analysis.
Protocol 2: Low-Temperature Solution Polycondensation of 5,5'-Methylenebis(2-aminophenol) with an Aromatic Diacid Chloride
This protocol outlines the general procedure for the synthesis of poly(o-hydroxyamides) (PHAs).
Materials:
-
5,5'-Methylenebis(2-aminophenol) (purified and dried)
-
Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a precise amount of 5,5'-Methylenebis(2-aminophenol) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of the aromatic diacid chloride to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours.
-
The resulting viscous polymer solution can be used directly for film casting or precipitated by pouring it into a non-solvent like methanol or water.
-
Filter the fibrous polymer precipitate, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
-
Characterize the synthesized poly(o-hydroxyamide) for its inherent viscosity, thermal properties (TGA and DSC), and solubility.
Visualizations
Caption: Polycondensation of 5,5'-Methylenebis(2-aminophenol).
Caption: Workflow for PHA Synthesis and Characterization.
Caption: Diacid Chloride Structure vs. Polymer Properties.
Application Notes and Protocols for the Preparation of Polybenzoxazoles using 5,5'-Methylenebis(2-aminophenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly attractive for applications in aerospace, electronics, and specialty coatings. The incorporation of a methylene bridge in the polymer backbone, through the use of monomers like 5,5'-Methylenebis(2-aminophenol), can introduce a degree of flexibility, potentially improving solubility and processability without significantly compromising the desirable characteristics of the aromatic PBO structure.
This document provides detailed application notes and experimental protocols for the synthesis of polybenzoxazoles from 5,5'-Methylenebis(2-aminophenol). Two primary synthetic routes are outlined: a one-step polycondensation in polyphosphoric acid (PPA) and a two-step procedure involving the formation of a poly(hydroxyamide) (PHA) precursor followed by thermal cyclization.
Data Presentation
Table 1: Reaction Conditions and Yield for Polybenzoxazole Synthesis
| Entry | Monomer 1 | Monomer 2 | Solvent/Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Polymer Yield (%) |
| 1 | 5,5'-Methylenebis(2-aminophenol) | Terephthaloyl chloride | NMP/Pyridine | 0 to rt | 6 | Data to be filled |
| 2 | 5,5'-Methylenebis(2-aminophenol) | Isophthaloyl chloride | NMP/Pyridine | 0 to rt | 6 | Data to be filled |
| 3 | 5,5'-Methylenebis(2-aminophenol) | Terephthalic acid | PPA/P₂O₅ | 150-200 | 24 | Data to be filled |
| 4 | 5,5'-Methylenebis(2-aminophenol) | Isophthalic acid | PPA/P₂O₅ | 150-200 | 24 | Data to be filled |
Table 2: Properties of Poly(hydroxyamide) Precursors
| Polymer ID | Inherent Viscosity (dL/g) | Solubility | Film Quality |
| PHA-1 (from Terephthaloyl chloride) | Data to be filled | Data to be filled | Data to be filled |
| PHA-2 (from Isophthaloyl chloride) | Data to be filled | Data to be filled | Data to be filled |
Table 3: Thermal Properties of Polybenzoxazoles
| Polymer ID | TGA 5% Weight Loss (°C) | Char Yield at 800°C (%) | Glass Transition Temp. (Tg, °C) |
| PBO-1 (from PHA-1) | Data to be filled | Data to be filled | Data to be filled |
| PBO-2 (from PHA-2) | Data to be filled | Data to be filled | Data to be filled |
| PBO-3 (from PPA route) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Poly(hydroxyamide) Precursor
This method involves the low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) with a dicarboxylic acid chloride to form a soluble poly(hydroxyamide) (PHA), followed by thermal cyclodehydration to the polybenzoxazole.
Step 1: Synthesis of Poly(hydroxyamide) (PHA)
-
Monomer Preparation: Ensure 5,5'-Methylenebis(2-aminophenol) is pure and dry. Recrystallize if necessary. Dicarboxylic acid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, should be purified by sublimation or distillation.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a specific molar quantity of 5,5'-Methylenebis(2-aminophenol) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)). An acid acceptor, such as pyridine or triethylamine, is typically added to the solution.
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the dicarboxylic acid chloride, either as a solid or dissolved in a small amount of the same solvent.
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for another 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Pour the viscous polymer solution into a non-solvent, such as methanol or ethanol, with vigorous stirring. The fibrous PHA precipitate will form.
-
Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then water to remove any unreacted monomers and salts. Dry the purified PHA in a vacuum oven at 60-80°C until a constant weight is achieved.
Step 2: Thermal Cyclization to Polybenzoxazole (PBO)
-
Film Casting (Optional): The PHA can be dissolved in a suitable solvent (e.g., DMAc) and cast onto a glass plate to form a film.
-
Thermal Conversion: Place the dried PHA powder or film in a high-temperature oven or furnace.
-
Heating Program: Heat the sample under a nitrogen atmosphere using a step-wise heating program. For instance, heat to 150°C for 1 hour, then to 250°C for 1 hour, and finally to 300-350°C for 2-4 hours to ensure complete cyclization to the PBO structure. The conversion can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole peaks.
Protocol 2: One-Step Synthesis in Polyphosphoric Acid (PPA)
This method involves the direct polycondensation of 5,5'-Methylenebis(2-aminophenol) with a dicarboxylic acid in polyphosphoric acid (PPA), which acts as both the solvent and the dehydrating agent.
-
Monomer and Reagent Preparation: Use purified 5,5'-Methylenebis(2-aminophenol) and a dicarboxylic acid (e.g., terephthalic acid or isophthalic acid). Polyphosphoric acid (PPA) with a P₂O₅ content of around 83% is commonly used. Phosphorus pentoxide (P₂O₅) can be added to increase the PPA strength.
-
Reaction Setup: In a resin kettle equipped with a high-torque mechanical stirrer, nitrogen inlet, and a drying tube, place the PPA. Heat the PPA to around 80-100°C to reduce its viscosity.
-
Monomer Addition: Add the 5,5'-Methylenebis(2-aminophenol) and the dicarboxylic acid to the PPA under a slow stream of nitrogen.
-
Polymerization: Slowly raise the temperature of the reaction mixture according to a programmed schedule. A typical profile might be: 150°C for 4-6 hours, 180°C for 8-12 hours, and finally 200°C for 6-8 hours. The reaction mixture will become highly viscous.
-
Precipitation and Purification: After cooling, carefully pour the highly viscous polymer solution into a large volume of a non-solvent like water or methanol with vigorous stirring.
-
Washing and Neutralization: The precipitated polymer should be thoroughly washed with water until the washings are neutral to remove the PPA. This can be a lengthy process. Soaking the crushed polymer in a dilute base solution (e.g., ammonium hydroxide) can aid in neutralizing and removing residual acid.
-
Drying: Dry the purified PBO polymer in a vacuum oven at 100-120°C until a constant weight is obtained.
Visualizations
Caption: Synthetic routes to polybenzoxazoles.
Caption: Experimental workflow for PBO synthesis.
Experimental protocol for the synthesis of poly(o-hydroxyamide)s
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(o-hydroxyamide)s (PHAs) are a class of high-performance polymers renowned for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them attractive materials for a variety of applications, including as precursors for the formation of polybenzoxazoles (PBOs), which are heterocyclic aromatic polymers with even greater thermo-oxidative stability. This document provides a detailed experimental protocol for the synthesis of PHAs via low-temperature solution polycondensation of a bis(o-aminophenol) with a dicarboxylic acid chloride.
Experimental Protocol
This protocol outlines the synthesis of a representative poly(o-hydroxyamide) from 3,3'-dihydroxybenzidine and terephthaloyl chloride.
1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3,3'-Dihydroxybenzidine | Polymer Grade (>99%) | Sigma-Aldrich | Purify before use. |
| Terephthaloyl Chloride | >99% | Sigma-Aldrich | Purify by distillation. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Sigma-Aldrich | Dry over molecular sieves. |
| Pyridine | Anhydrous | Sigma-Aldrich | Dry over KOH pellets. |
| Methanol | ACS Grade | Fisher Scientific | --- |
| Acetone | ACS Grade | Fisher Scientific | --- |
| Nitrogen (N₂) | High Purity (99.99%) | --- | --- |
2. Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Vacuum oven
-
Blender
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
3. Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(o-hydroxyamide)s.
4. Detailed Methodologies
4.1. Purification of Monomers and Solvents
-
3,3'-Dihydroxybenzidine: This monomer is purified by recrystallization.[1] Dissolve the crude 3,3'-dihydroxybenzidine in a minimal amount of hot, dilute hydrochloric acid.[1] Decolorize the solution with activated charcoal, filter hot, and then neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the purified monomer. Wash the precipitate with distilled water until the washings are neutral, and then dry under vacuum.
-
Terephthaloyl Chloride: This monomer is purified by vacuum distillation.[1]
-
N,N-Dimethylacetamide (DMAc): Dry by stirring over calcium hydride for 24 hours, followed by distillation under reduced pressure. Store over 4Å molecular sieves.
-
Pyridine: Dry by refluxing over potassium hydroxide (KOH) pellets, followed by distillation. Store over KOH pellets.
4.2. Polymerization Procedure
-
Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Purge the flask with dry nitrogen gas.
-
In an exemplary copolymerization, add 3,3'-dihydroxybenzidine (e.g., 10.00 g, 46.2 mmol) to the flask and dissolve it in a mixture of anhydrous DMAc (e.g., 90 mL) and anhydrous pyridine (e.g., 11 mL).[1]
-
Cool the flask to 0°C using an ice bath.
-
In the dropping funnel, dissolve terephthaloyl chloride (e.g., 9.38 g, 46.2 mmol) in anhydrous DMAc (e.g., 30 mL).[1]
-
Slowly add the terephthaloyl chloride solution dropwise to the stirred solution of 3,3'-dihydroxybenzidine over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.[1]
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 20 hours under a nitrogen atmosphere.[1] The solution will become viscous as the polymerization proceeds.
4.3. Polymer Work-up and Purification
-
Slowly pour the viscous polymer solution into a blender containing rapidly stirring methanol (e.g., 1500 mL).[1] This will cause the polymer to precipitate as light yellow fibers.[1]
-
Filter the fibrous polymer using a Büchner funnel.
-
Wash the polymer thoroughly with distilled water until the pH of the filtrate is neutral.[1]
-
Subsequently, wash the polymer with acetone to remove any remaining water and low molecular weight impurities.[1]
-
Dry the purified poly(o-hydroxyamide) in a vacuum oven at 160°C for 24 hours to a constant weight.[1] A typical yield is around 95%.[1]
5. Characterization
The synthesized poly(o-hydroxyamide) can be characterized by various analytical techniques to confirm its structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the PHA should exhibit characteristic absorption bands for the amide group (N-H stretching around 3400 cm⁻¹, C=O stretching around 1650 cm⁻¹) and the hydroxyl group (O-H stretching around 3200 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to confirm the polymer structure.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. PHAs typically exhibit a two-stage weight loss. The first stage, occurring at lower temperatures, corresponds to the cyclization to polybenzoxazole with the loss of water. The second, higher temperature weight loss is due to the degradation of the PBO backbone.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[2]
Quantitative Data Summary
The properties of poly(o-hydroxyamide)s can be tailored by varying the monomers. The following table summarizes typical properties for different PHAs.
| Bis(o-aminophenol) Monomer | Dicarboxylic Acid Chloride Monomer | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C)² |
| 3,3'-Dihydroxybenzidine | Terephthaloyl Chloride | 0.34 - 0.65[3] | 306 - 325[3] | 550 - 585[3] |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | Terephthaloyl Chloride | 0.74 - 1.42[3] | 260 - 325[3] | 570 - 635[3] |
| 3,3'-Dihydroxybenzidine | Isophthaloyl Chloride | ~0.5[1] | ~151 (for copolymers)[1] | >400[3] |
¹ Measured in DMAc solution. ² Determined by TGA in a nitrogen atmosphere.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of poly(o-hydroxyamide)s. By carefully controlling the purity of monomers and solvents, as well as the reaction conditions, high molecular weight PHAs with desirable thermal and mechanical properties can be consistently produced. These polymers serve as valuable precursors for high-performance polybenzoxazoles and are of significant interest to researchers in materials science and drug development for applications requiring thermally stable and robust materials.
References
Application Notes and Protocols for the Synthesis of Heat-Resistant Polymers Using 5,5'-Methylenebis(2-aminophenol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance, heat-resistant polymers utilizing 5,5'-Methylenebis(2-aminophenol) as a key monomer. This versatile building block enables the creation of polymers with exceptional thermal stability and mechanical properties, suitable for demanding applications in aerospace, automotive, and electronics industries.
Introduction to 5,5'-Methylenebis(2-aminophenol) in Polymer Synthesis
5,5'-Methylenebis(2-aminophenol) is an aromatic diamine containing hydroxyl groups ortho to the amine functionalities. This specific arrangement makes it an ideal monomer for the synthesis of various heat-resistant polymers, including poly(o-hydroxyamides) (PHAs), polybenzoxazoles (PBOs), polyamides, and polyimides. The presence of the methylene bridge in its structure provides a degree of flexibility to the polymer backbone, which can enhance processability.
The primary application of 5,5'-Methylenebis(2-aminophenol) lies in the formation of poly(o-hydroxyamides), which serve as precursors to polybenzoxazoles. PBOs are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. The synthesis is typically a two-step process involving the initial formation of a poly(o-hydroxyamide) via polycondensation, followed by a thermal cyclodehydration to form the final polybenzoxazole structure.
Data Presentation: Thermal and Mechanical Properties
The following tables summarize the typical thermal and mechanical properties of heat-resistant polymers. While specific data for polymers derived directly from 5,5'-Methylenebis(2-aminophenol) is often embedded in broader studies, the provided data for related aromatic polymers serves as a valuable benchmark for performance expectations.
Table 1: Thermal Properties of Aromatic Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Poly(o-hydroxyamide)s (Precursor) | 200 - 250 | 300 - 450 |
| Polybenzoxazoles (PBOs) | > 350 | 500 - 650[1] |
| Aromatic Polyamides | 237 - 359[2][3] | 355 - 523[2][3] |
| Aromatic Polyimides | > 336[4] | > 493[4] |
Table 2: Mechanical Properties of Aromatic Polymer Films
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polybenzoxazole (PBO) Fibers | > 2600 | - | - |
| Aromatic Polyamide Films | 35 - 56[4] | 0.9 - 1.1[4] | 4 - 7[4] |
| Aromatic Polyimide Fibers | ~2600 - 3000[3] | - | - |
Experimental Protocols
The following are detailed methodologies for the synthesis of key heat-resistant polymers from 5,5'-Methylenebis(2-aminophenol).
Protocol 1: Synthesis of Poly(o-hydroxyamide) (PHA)
This protocol describes the low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) with an aromatic diacid chloride to yield a poly(o-hydroxyamide).
Materials:
-
5,5'-Methylenebis(2-aminophenol)
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, dropping funnel, condenser)
Procedure:
-
In a flame-dried three-neck flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve a specific molar amount of 5,5'-Methylenebis(2-aminophenol) in anhydrous DMAc. If needed, LiCl (typically 5% w/v) can be added to the solvent to aid in the dissolution of the monomer and the resulting polymer.
-
Purge the flask with inert gas (Argon or Nitrogen) and cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve an equimolar amount of the aromatic diacid chloride (e.g., Terephthaloyl chloride) in anhydrous DMAc.
-
Slowly add the diacid chloride solution dropwise to the stirred solution of the diamine over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
The resulting viscous polymer solution (PHA) can be used directly for film casting or fiber spinning, or the polymer can be precipitated by pouring the solution into a non-solvent like methanol or water.
-
Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the obtained poly(o-hydroxyamide) in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Thermal Cyclization of PHA to Polybenzoxazole (PBO)
This protocol details the conversion of the synthesized poly(o-hydroxyamide) into a polybenzoxazole through thermal cyclodehydration.
Materials:
-
Poly(o-hydroxyamide) (from Protocol 1) as a film or powder
-
High-temperature furnace with programmable temperature control
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Cast a film of the PHA solution onto a glass plate and dry it in a vacuum oven at a relatively low temperature (e.g., 80 °C) to remove the solvent. Alternatively, use the dried PHA powder.
-
Place the PHA film or powder in a high-temperature furnace.
-
Heat the sample under a continuous flow of inert gas following a staged heating program. A typical program would be:
-
Heat from room temperature to 150 °C at a rate of 10 °C/min and hold for 1 hour to remove residual solvent and water.
-
Increase the temperature to 250 °C at 10 °C/min and hold for 1 hour.
-
Further increase the temperature to 350-400 °C at 5 °C/min and hold for 2-4 hours to ensure complete cyclization.[5]
-
-
After the thermal treatment, allow the furnace to cool down slowly to room temperature under the inert atmosphere.
-
The resulting material is the polybenzoxazole (PBO), which should exhibit a significant change in color (typically to a darker, golden-brown hue) and a notable increase in thermal stability.
Protocol 3: Synthesis of Aromatic Polyamide
This protocol outlines the synthesis of an aromatic polyamide via low-temperature solution polycondensation.
Materials:
-
5,5'-Methylenebis(2-aminophenol)
-
Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (as an acid scavenger)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried three-neck flask under an inert atmosphere, dissolve a defined molar quantity of 5,5'-Methylenebis(2-aminophenol) in anhydrous NMP or DMAc.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of the diacid chloride (e.g., Isophthaloyl chloride) in the same anhydrous solvent.
-
Add the diacid chloride solution dropwise to the diamine solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours, and then at room temperature for an additional 8-12 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of a non-solvent such as methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with hot water and methanol to remove pyridine hydrochloride and other impurities.
-
Dry the polyamide product in a vacuum oven at 80-100 °C.
Visualizations
The following diagrams illustrate the key synthesis pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups: Synthesis, Properties, and Thermal Rearrangement Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fire.tc.faa.gov [fire.tc.faa.gov]
- 4. aidic.it [aidic.it]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,5'-Methylenebis(2-aminophenol)
Welcome to the technical support center for the synthesis of 5,5'-Methylenebis(2-aminophenol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5,5'-Methylenebis(2-aminophenol)?
A1: The most widely used method is the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction forms a methylene bridge between two molecules of 2-aminophenol.[1]
Q2: What are the key reaction parameters that influence the yield and purity of the product?
A2: The critical parameters to control are temperature, the choice of solvent, and the molar ratio of the reactants (stoichiometry).[1] Optimizing these factors is crucial for maximizing yield and minimizing the formation of byproducts.
Q3: What is the recommended temperature for the synthesis?
A3: While classical methods often use temperatures around 70°C, studies on related compounds suggest that conducting the reaction under reflux conditions, for example in ethanol at approximately 80°C, can enhance the yield.[1] For a similar compound, 5,5'-methylenebis(salicylaldehyde), a temperature of 80°C was found to be optimal.
Q4: Which solvent is most suitable for this reaction?
A4: Alcoholic solvents are generally favored as they effectively solubilize the reactants and can help stabilize the reaction intermediates.[1] Ethanol is a commonly used solvent.
Q5: How critical is the molar ratio of 2-aminophenol to formaldehyde?
A5: The stoichiometry is a key determinant of the reaction's success. An incorrect molar ratio can lead to the formation of undesired byproducts.[1] Precise control over the amounts of each reactant is essential. For the synthesis of a similar compound, 5,5'-methylenebis(salicylaldehyde), a salicylaldehyde to formaldehyde ratio of 1.4 was found to be optimal.
Q6: How can the final product be purified?
A6: The crude product is typically purified by recrystallization. A common procedure involves dissolving the crude solid in a suitable solvent, followed by filtration and washing. For a related compound, 5,5'-methylenebis-(2-aminobenzenesulfonic acid), the product was filtered, washed with hot water, and then recrystallized from alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5,5'-Methylenebis(2-aminophenol).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Suboptimal reaction temperature.- Incorrect molar ratio of reactants.- Inefficient mixing.- Incomplete reaction. | - Optimize the reaction temperature. Consider running trial reactions at slightly different temperatures (e.g., 70°C, 80°C, 90°C) to determine the optimum.- Carefully control the stoichiometry. Ensure precise measurement of both 2-aminophenol and formaldehyde.- Ensure vigorous and constant stirring throughout the reaction to ensure homogeneity.- Increase the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC) to determine the point of completion. |
| Product is Dark or Discolored | - Oxidation of aminophenol groups.- Presence of colored impurities or byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use purified starting materials. Consider recrystallizing the 2-aminophenol before use.- During workup, wash the crude product thoroughly to remove colored impurities. Recrystallization using activated charcoal can also help to decolorize the product. |
| Difficulty in Product Isolation/Precipitation | - Product is too soluble in the reaction solvent.- Insufficient cooling during precipitation. | - After the reaction is complete, consider adding a co-solvent in which the product is less soluble to induce precipitation.- Ensure the reaction mixture is cooled to a low enough temperature (e.g., 0-5°C) for a sufficient amount of time to allow for complete crystallization. |
| Product Contaminated with Starting Material | - Incomplete reaction.- Incorrect stoichiometry. | - As mentioned above, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.- Re-evaluate the molar ratio of the reactants to ensure neither is in large excess.- Purify the crude product via recrystallization. The starting materials will likely have different solubility profiles, allowing for their separation. |
| Formation of Polymeric Byproducts | - High concentration of formaldehyde.- Prolonged reaction at high temperatures. | - Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration.- Avoid excessively high reaction temperatures and prolonged reaction times once the desired product has formed. |
Experimental Protocols
Synthesis of 5,5'-methylenebis-(2-aminobenzenesulfonic acid):
-
To an aqueous solution of 0.1 mol of Orthonilic acid (a sulfonated derivative of 2-aminophenol), 50 mL of concentrated hydrochloric acid is added at 50°C.
-
35 mL of a 3% aqueous formaldehyde solution is then added at 60°C with constant stirring.
-
The reaction mixture is stirred for one hour, maintaining the temperature at 60°C.
-
The mixture is then neutralized with a 10% sodium hydroxide solution to precipitate the product.
-
The resulting solid is filtered, washed with hot water, dried, and then recrystallized from alcohol. This procedure yielded 88% of the desired product.
Note: This protocol should be adapted for 2-aminophenol, taking into account the difference in molecular weight and the absence of the sulfonic acid groups. The neutralization step may need to be adjusted based on the pKa of the product.
Data Presentation
The following tables provide a framework for organizing experimental data to optimize the synthesis. Researchers should populate these tables with their own experimental results to identify the optimal reaction conditions.
Table 1: Effect of Temperature on Product Yield
| Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (2-aminophenol:formaldehyde) | Solvent | Yield (%) | Purity (%) |
| 60 | 1 | 2:1 | Ethanol | ||
| 70 | 1 | 2:1 | Ethanol | ||
| 80 | 1 | 2:1 | Ethanol | ||
| 90 | 1 | 2:1 | Ethanol |
Table 2: Effect of Solvent on Product Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (2-aminophenol:formaldehyde) | Yield (%) | Purity (%) |
| Ethanol | 80 | 1 | 2:1 | ||
| Methanol | 80 | 1 | 2:1 | ||
| Water | 80 | 1 | 2:1 | ||
| Isopropanol | 80 | 1 | 2:1 |
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of 5,5'-Methylenebis(2-aminophenol).
References
Preventing oxidation of 5,5'-Methylenebis(2-aminophenol) during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of 5,5'-Methylenebis(2-aminophenol) to prevent oxidation.
Troubleshooting Guide
Issue: The solid 5,5'-Methylenebis(2-aminophenol) has changed color (e.g., from white/off-white to yellow/brown).
-
Question: My solid 5,5'-Methylenebis(2-aminophenol) has developed a yellow or brown tint. What is the cause, and can I still use it?
-
Answer: Discoloration is a common indicator of oxidation. Aminophenols, in general, are susceptible to oxidation when exposed to air and light, leading to the formation of colored products[1]. The appearance of a yellow-brown color suggests that the material has been compromised. For applications where high purity is critical, such as in the synthesis of high-performance polymers or for pharmaceutical testing, using the discolored product is not recommended as it may impact the integrity and outcome of your experiment[2][3]. For less sensitive applications, the suitability of the material should be determined on a case-by-case basis, potentially requiring analytical testing to assess purity.
Issue: Rapid degradation of the compound is observed after opening the container.
-
Question: I've noticed that my 5,5'-Methylenebis(2-aminophenol) degrades quickly after the container is opened for the first time. How can I minimize this?
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Answer: Rapid degradation upon opening is likely due to repeated exposure to atmospheric oxygen and moisture. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., using a glove box or a Schlenk line)[4][5]. If an inert atmosphere setup is not available, minimize the time the container is open to the air. Consider aliquoting the material into smaller, single-use vials under an inert gas to avoid compromising the entire batch with repeated exposures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5,5'-Methylenebis(2-aminophenol) to prevent oxidation?
A1: To ensure the long-term stability of 5,5'-Methylenebis(2-aminophenol), it should be stored in a tightly sealed container in a cool, dry, and dark place[5][6]. Several suppliers recommend specific temperature ranges, such as <-15°C or 2-8°C[7][8]. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also highly recommended to displace oxygen and prevent oxidation[3][5].
Q2: Are there any recommended antioxidants that can be used to stabilize 5,5'-Methylenebis(2-aminophenol) during storage?
A2: While specific antioxidant formulations for 5,5'-Methylenebis(2-aminophenol) are not extensively documented in the provided search results, the use of antioxidants is a common strategy for stabilizing other aminophenols[1][3]. Low concentrations of antioxidants can act as inhibitors against undesired oxidation[1]. For analogous compounds like p-aminophenol, customized formulations with antioxidants are used to maintain purity[3]. The selection of an appropriate antioxidant would require compatibility testing to ensure it does not interfere with downstream applications.
Q3: What type of container is best for storing 5,5'-Methylenebis(2-aminophenol)?
A3: For storing air-sensitive reagents like 5,5'-Methylenebis(2-aminophenol), it is best to use air-tight containers[5]. Specialized packaging, such as Sure/Seal™ bottles, provides a convenient method for storing and dispensing the compound without exposure to atmospheric moisture or oxygen[9][10]. These bottles are designed to be accessed with a syringe through a septum, minimizing contamination. If transferring to other containers, ensure they are clean, dry, and can be securely sealed, preferably under an inert gas.
Q4: Can I handle 5,5'-Methylenebis(2-aminophenol) on an open bench?
A4: Handling 5,5'-Methylenebis(2-aminophenol) on an open bench is not recommended, especially for extended periods, due to its sensitivity to air[4]. Exposure to oxygen can lead to oxidative degradation. For optimal results and to maintain the integrity of the compound, all manipulations should ideally be performed in a controlled environment, such as a glove box or by using Schlenk line techniques, which provide an inert atmosphere[4].
Data Summary
The following table summarizes the recommended storage conditions for 5,5'-Methylenebis(2-aminophenol) based on information from various suppliers.
| Parameter | Recommended Condition | Source |
| Temperature | <-15°C | [7] |
| 2-8°C | [8] | |
| Atmosphere | Sealed in dry place | [6][8] |
| Inert gas (e.g., Nitrogen, Argon) | [3][5] | |
| Container | Tightly closed/sealed container | [5][11] |
| Air-tight containers (e.g., Sure/Seal bottles) | [5][9][10] | |
| Light | Store in a dark place | [5] |
Experimental Protocols
Protocol 1: Aliquoting and Storing 5,5'-Methylenebis(2-aminophenol) Under an Inert Atmosphere
This protocol describes the procedure for safely aliquoting and storing 5,5'-Methylenebis(2-aminophenol) to minimize oxidation.
Materials:
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Stock container of 5,5'-Methylenebis(2-aminophenol)
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Clean, dry, amber glass vials with septa-lined caps
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Glove box or Schlenk line with a supply of inert gas (Argon or Nitrogen)
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Spatula
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Balance
Procedure:
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Prepare the Inert Atmosphere:
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Glove Box: Purge the glove box with inert gas to reduce oxygen and moisture levels to a minimum.
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Schlenk Line: Connect the vials to the Schlenk line and cycle between vacuum and inert gas backfill at least three times to ensure an inert atmosphere within the vials.
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Transfer the Compound:
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Place the stock container, vials, balance, and spatula inside the glove box.
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Alternatively, using the Schlenk line, open the stock container under a positive pressure of inert gas.
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Quickly weigh the desired amount of 5,5'-Methylenebis(2-aminophenol) and transfer it to a pre-weighed vial.
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Seal the Vials:
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Securely cap the vials while still under the inert atmosphere.
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For added protection, the caps can be wrapped with Parafilm.
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Storage:
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Label the vials with the compound name, date, and quantity.
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Store the vials in a freezer at the recommended temperature (e.g., <-15°C) and in the dark.
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Visualizations
Caption: Workflow for preventing oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. ossila.com [ossila.com]
- 5. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. CAS 22428-30-4 | 5,5'-Methylenebis(2-aminophenol) - Synblock [synblock.com]
- 7. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | XAA42830 [biosynth.com]
- 8. 22428-30-4|5,5'-Methylenebis(2-aminophenol)|BLD Pharm [bldpharm.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Production of 5,5'-Methylenebis(2-aminophenol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5,5'-Methylenebis(2-aminophenol).
Troubleshooting Guide
Issue 1: Low Yield of 5,5'-Methylenebis(2-aminophenol)
Question: We are experiencing significantly lower yields of 5,5'-Methylenebis(2-aminophenol) upon scaling up our synthesis from lab to pilot plant. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields during scale-up are a common challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reactant stoichiometry. Here’s a step-by-step troubleshooting guide:
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Review Reaction Parameters: The optimal conditions established at the lab scale may not be directly transferable. Key parameters to re-evaluate include temperature, reaction time, and molar ratio of reactants.[1]
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Temperature Control: In larger reactors, "hot spots" can develop due to inadequate mixing, leading to side reactions and degradation of the product. Ensure your reactor's heating and cooling system can maintain a uniform temperature throughout the reaction mass.
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Molar Ratio: An excess of formaldehyde can lead to the formation of polymeric byproducts, while an excess of 2-aminophenol will result in unreacted starting material, complicating purification. Precise control of reactant addition is crucial.
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Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, affecting reaction rates and promoting side reactions.
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Impeller Design and Speed: The type of impeller and its agitation speed are critical for achieving homogeneity in large volumes. What works in a round-bottom flask may be inefficient in a large reactor.
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Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
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Side Reactions: The primary reaction for synthesizing 5,5'-Methylenebis(2-aminophenol) is the condensation of 2-aminophenol with formaldehyde under acidic conditions.[1] However, several side reactions can occur, especially at elevated temperatures.
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Over-alkylation: Reaction of formaldehyde at other positions on the aromatic ring can lead to undesired isomers.
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Polymerization: Excessive reaction with formaldehyde can result in the formation of higher molecular weight oligomers and polymers.
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Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield.
Issue 2: Product Purity and Color Issues
Question: Our scaled-up batch of 5,5'-Methylenebis(2-aminophenol) is off-color and fails to meet the purity specifications. What could be the cause, and how can we improve it?
Answer:
Color and purity issues are often linked and typically point to the presence of impurities from side reactions or degradation.
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Identify Impurities: The first step is to identify the nature of the impurities.
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Common Impurities: In phenol-formaldehyde reactions, impurities can include ortho- and para-isomers, unreacted starting materials, and various condensation byproducts. Oxidation of the aminophenol groups can also lead to colored impurities.
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Analytical Techniques: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method to separate and quantify impurities. Mass Spectrometry (MS) coupled with HPLC can help in identifying the structure of unknown impurities.
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Optimize Reaction Conditions to Minimize Impurity Formation:
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Temperature Control: As mentioned, localized overheating can promote the formation of byproducts. A controlled, gradual heating and cooling profile is recommended.
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Atmosphere: The amino and hydroxyl groups in 5,5'-Methylenebis(2-aminophenol) are susceptible to oxidation. Conducting the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.
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-
Improve Purification Protocol:
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Crystallization: This is a critical step for purification. The choice of solvent, cooling rate, and agitation during crystallization will significantly impact crystal size and purity. A slower cooling rate generally favors the formation of larger, purer crystals.
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Washing: After filtration, washing the filter cake with an appropriate solvent is crucial to remove residual mother liquor containing dissolved impurities.
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Recrystallization: If purity remains an issue, a second recrystallization step may be necessary.
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Logical Relationship for Purity Issues
Caption: Relationship between impurity sources and troubleshooting actions.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reaction parameters to consider when scaling up the synthesis of 5,5'-Methylenebis(2-aminophenol)?
A1: The primary differences lie in heat and mass transfer. In a larger reactor, the surface-area-to-volume ratio decreases, making heat removal more challenging. This necessitates a more robust cooling system and potentially a slower rate of reactant addition to control the exothermic reaction. Mixing also becomes more critical to ensure uniform temperature and concentration.
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) | Rationale for Change |
| Temperature | 70-80°C | 70-80°C (with precise control) | Slower heating ramp and more efficient cooling needed to prevent hot spots and side reactions. |
| Reaction Time | 2-4 hours | May need to be adjusted based on real-time monitoring | Mass transfer limitations in larger vessels might slow down the reaction. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensures homogeneity in a larger volume, crucial for consistent reaction and heat transfer. |
| Reactant Addition | Quick or portion-wise | Slow, controlled addition (e.g., via dosing pump) | Manages exotherm and prevents localized high concentrations of formaldehyde. |
Q2: What are the recommended analytical methods for in-process control and final product quality assessment?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
| Analysis Stage | Analytical Method | Key Parameters to Monitor |
| In-Process Control | HPLC | Disappearance of 2-aminophenol, formation of 5,5'-Methylenebis(2-aminophenol), and emergence of major byproducts. |
| Final Product QC | HPLC | Purity assay (%), identification and quantification of specified and unspecified impurities. |
| Melting Point | A sharp melting point range indicates high purity. | |
| FT-IR Spectroscopy | Confirmation of functional groups (N-H, O-H, aromatic C-H, CH2 bridge). | |
| ¹H NMR Spectroscopy | Structural confirmation and assessment of isomeric purity. |
Q3: Can you provide a general experimental protocol for the lab-scale and scaled-up synthesis?
A3: The following are generalized protocols. Specific quantities and equipment should be adapted to your scale and safety procedures.
Lab-Scale Synthesis Protocol
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 2-aminophenol (e.g., 0.2 mol) in an appropriate solvent (e.g., aqueous ethanol).
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Acidification: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) to the solution.
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Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (e.g., 0.1 mol) to the stirred solution at room temperature.
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Heating: Heat the reaction mixture to 70-80°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath to induce crystallization.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
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Drying: Dry the product in a vacuum oven at 60-70°C.
Considerations for Scale-Up Protocol
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Reactor Preparation: Use a glass-lined or stainless steel reactor equipped with a jacket for heating/cooling, a robust agitation system, and ports for reactant addition and sampling.
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Reactant Charging: Charge the reactor with the solvent and 2-aminophenol. Start agitation.
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Controlled Addition: Add the acid catalyst, followed by the slow, subsurface addition of the formaldehyde solution via a dosing pump over a period of 1-2 hours to control the exotherm.
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Temperature Management: Program the reactor's temperature controller to slowly ramp up to the target reaction temperature and hold it. Use the cooling jacket to manage any temperature spikes.
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Crystallization Control: Implement a controlled cooling profile to promote the growth of large, pure crystals. Avoid "crash cooling" which can trap impurities.
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Isolation and Drying: Use a centrifuge or a filter press for solid-liquid separation. Wash the product cake thoroughly. Use an industrial-scale vacuum dryer.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Synthesis of High Molecular Weight Polybenzoxazoles from 5,5'-Methylenebis(2-aminophenol)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high molecular weight polybenzoxazoles (PBOs) from 5,5'-Methylenebis(2-aminophenol).
Troubleshooting Guide
This guide addresses specific issues that can arise during the two-step synthesis of PBOs, which involves the initial formation of a poly(o-hydroxyamide) (PHA) precursor followed by thermal cyclodehydration.
Issue 1: Low Inherent Viscosity or Molecular Weight of the Poly(o-hydroxyamide) (PHA) Precursor
A low molecular weight PHA precursor will invariably lead to a low molecular weight PBO. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Impure Monomers | - 5,5'-Methylenebis(2-aminophenol): This monomer is susceptible to oxidation. It should be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) under an inert atmosphere (e.g., nitrogen or argon). The purified monomer should be a white to off-white crystalline solid. Store in a dark, cool, and inert environment. - Diacid Chloride (e.g., Terephthaloyl Chloride): Use freshly purified diacid chloride. Sublimation under vacuum is an effective purification method. Ensure it is handled in a glovebox or under a dry, inert atmosphere to prevent hydrolysis. |
| Incorrect Stoichiometry | - Precisely weigh the monomers to ensure a 1:1 molar ratio of the diamine and diacid chloride. Even a small deviation can significantly limit the final molecular weight.[1][2] - Consider that the diacid chloride is highly reactive and can be partially hydrolyzed if not handled under strictly anhydrous conditions, which would throw off the stoichiometry. |
| Inadequate Reaction Conditions | - Solvent: Use a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Ensure the solvent is anhydrous. - Temperature: The polycondensation reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to warm to room temperature should be done gradually. - Reaction Time: A typical reaction time is 12-24 hours. Shorter times may not allow the polymer chains to grow to a sufficient length. |
| Presence of Water | - Water will react with the diacid chloride, preventing polymerization. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under a positive pressure of an inert gas. |
| Premature Precipitation | - If the PHA precipitates from the reaction mixture before high molecular weight is achieved, the polymerization will stop. Ensure the chosen solvent can maintain the polymer in solution at the reaction concentration. If precipitation occurs, a different solvent or a lower monomer concentration may be necessary. |
Issue 2: Incomplete Thermal Cyclization to Polybenzoxazole (PBO)
Incomplete cyclization results in a polymer with inferior thermal and mechanical properties.
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature or Time | - The thermal cyclization is typically carried out in a stepwise manner under vacuum or an inert atmosphere. A common protocol is to heat the PHA film or powder to 150-200 °C for a few hours to remove residual solvent, followed by a gradual increase to 300-350 °C for several hours to ensure complete cyclization.[3] - Monitor the cyclization process using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring peaks will indicate the completion of the reaction. |
| Film Thickness | - Thick PHA films may hinder the removal of water, a byproduct of the cyclization reaction, thus impeding the process. Cast thin films to facilitate efficient water removal. |
| Atmosphere | - The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer. Ensure the cyclization is performed under a high vacuum or a continuous flow of a high-purity inert gas. |
Issue 3: Poor Solubility of the Final PBO Polymer
PBOs are notoriously insoluble, which can complicate characterization.
| Potential Cause | Troubleshooting Steps |
| Rigid Polymer Backbone | - The rigid-rod nature of the PBO backbone leads to strong intermolecular interactions and low solubility. This is an inherent property of the polymer. - For molecular weight determination by GPC, aggressive solvents such as methane sulfonic acid with additives may be required. However, this is often not practical. Inherent viscosity measurements in concentrated sulfuric acid are a common way to estimate the relative molecular weight. |
| Crosslinking | - Side reactions during synthesis or cyclization can lead to crosslinking, further reducing solubility. Ensure monomer purity and controlled reaction conditions to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a good target inherent viscosity for the poly(o-hydroxyamide) (PHA) precursor to achieve a high molecular weight PBO?
A1: An inherent viscosity of at least 0.5 dL/g (measured in a polar aprotic solvent like DMAc or NMP at a concentration of 0.5 g/dL at 30 °C) is generally indicative of a sufficiently high molecular weight PHA precursor that can be converted into a high-performance PBO. Higher values, in the range of 0.8-1.5 dL/g, are often targeted for optimal properties.
Q2: How can I confirm the purity of my 5,5'-Methylenebis(2-aminophenol) monomer?
A2: Monomer purity can be assessed by its melting point, and spectroscopic methods like ¹H NMR and FTIR. The melting point should be sharp and match the literature value. The NMR and FTIR spectra should be clean and free of peaks corresponding to impurities or oxidation byproducts.
Q3: Can I use a one-step process instead of the two-step process to synthesize the PBO?
A3: Yes, a one-step synthesis can be performed in polyphosphoric acid (PPA). In this method, the monomers are polymerized directly to the PBO at high temperatures. However, this method can be more challenging to control and may lead to lower molecular weights if not optimized. The two-step process is generally preferred for achieving high molecular weight and better processability of the precursor polymer.
Q4: My final PBO product is a very dark color. Is this normal?
A4: PBOs are typically yellow to brown in color. A very dark or black color may indicate some level of degradation during the high-temperature cyclization step. This can be caused by the presence of oxygen or impurities in the PHA precursor. Ensure a clean, inert atmosphere during cyclization and use highly purified monomers.
Q5: What are the key safety precautions when working with the reagents for PBO synthesis?
A5: Diacid chlorides are corrosive and react violently with water, releasing HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Polar aprotic solvents like NMP and DMAc are reproductive toxins and should be handled with care. The high-temperature cyclization should be performed in a well-ventilated furnace or oven. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(o-hydroxyamide) (PHA)
This protocol describes the low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) and terephthaloyl chloride.
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Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of purified 5,5'-Methylenebis(2-aminophenol) in anhydrous NMP (or DMAc). The concentration of the solution should be around 10-15 wt%.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Monomer Addition: Add an equimolar amount of freshly sublimed terephthaloyl chloride to the stirred solution in one portion.
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Polymerization: Continue stirring the reaction mixture at 0 °C for 2-4 hours, and then allow it to slowly warm to room temperature. Continue stirring for an additional 18-20 hours. The solution will become highly viscous.
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Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, under vigorous stirring.
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Washing and Drying: Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
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Characterization: Determine the inherent viscosity of the dried PHA in DMAc or NMP (0.5 g/dL at 30 °C).
Protocol 2: Thermal Cyclization of PHA to PBO
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Film Casting: Dissolve the dried PHA in a suitable solvent (e.g., DMAc) to form a 5-10 wt% solution. Cast the solution onto a glass plate and dry in a vacuum oven at 80 °C to form a film.
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Thermal Treatment: Place the PHA film in a tube furnace or a high-temperature oven under a high vacuum or a continuous flow of nitrogen.
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Heating Program:
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Heat to 150 °C and hold for 1 hour to remove residual solvent.
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Increase the temperature to 250 °C and hold for 1 hour.
-
Increase the temperature to 350 °C and hold for 3-5 hours to complete the cyclization.
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Cooling: Allow the furnace to cool down to room temperature under an inert atmosphere before removing the resulting PBO film.
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Characterization: Confirm the conversion of PHA to PBO using FTIR spectroscopy.
Data Presentation
Table 1: Effect of Monomer Stoichiometry on PHA Inherent Viscosity
| Molar Ratio (Diamine:Diacid Chloride) | Inherent Viscosity (dL/g) | Observations |
| 1:0.98 | 0.45 | Lower molecular weight due to excess diamine. |
| 1:1.00 | 1.25 | High molecular weight, optimal stoichiometry. |
| 1:1.02 | 0.52 | Lower molecular weight due to excess diacid chloride. |
Note: Data is representative and actual results may vary based on specific experimental conditions.
Table 2: Thermal Properties of PHA and PBO
| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) |
| PHA | ~250 °C | ~300 °C (onset of cyclization) |
| PBO | > 450 °C | > 550 °C |
Visualizations
Caption: Experimental workflow for the two-step synthesis of PBO.
Caption: Troubleshooting logic for low molecular weight PHA.
References
Technical Support Center: Controlling Viscosity of 5,5'-Methylenebis(2-aminophenol) Based Polymer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the viscosity of polymer solutions based on 5,5'-Methylenebis(2-aminophenol). These polymers, often poly(o-hydroxyamides) (PHAs) and their subsequent polybenzoxazoles (PBOs), are crucial in advanced materials and drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving polymers based on 5,5'-Methylenebis(2-aminophenol)?
A1: Polymers derived from 5,5'-Methylenebis(2-aminophenol), particularly the poly(o-hydroxyamide) precursors, are typically soluble in polar aprotic solvents. Commonly used solvents include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2][3] The choice of solvent can influence the solution viscosity and stability.
Q2: How does polymer concentration affect the solution viscosity?
A2: As with most polymer solutions, the viscosity of 5,5'-Methylenebis(2-aminophenol) based polymer solutions increases with higher polymer concentration. This is due to increased chain entanglement and intermolecular interactions. At low concentrations, the viscosity increase is typically linear, but it can become exponential at higher concentrations, especially above the critical entanglement concentration.
Q3: What is the effect of temperature on the viscosity of these polymer solutions?
A3: Generally, increasing the temperature of the polymer solution will decrease its viscosity.[4] This is because the increased thermal energy enhances polymer chain mobility and reduces intermolecular friction. However, for thermally curable polymers like poly(o-hydroxyamides), prolonged exposure to high temperatures can initiate cyclization to polybenzoxazole, which may lead to insolubility and an apparent increase in viscosity or gelation.[5]
Q4: Can additives be used to modify the solution viscosity?
A4: Yes, additives can be employed to control viscosity. For analogous aromatic polyamide systems, the addition of certain salts, such as lithium chloride (LiCl), can improve solubility and affect viscosity by disrupting polymer-polymer interactions. For polyamide acid solutions, which are structurally similar to PHAs, ammonium salts of organic acids or strong organic acids have been used to control and reduce viscosity.
Q5: My polymer solution is forming a gel. What could be the cause?
A5: Gel formation can occur for several reasons:
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High Polymer Concentration: Exceeding the solubility limit of the polymer in the chosen solvent.
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Cross-linking: Unintended side reactions during polymerization or storage that create cross-links between polymer chains.
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Premature Cyclization: For poly(o-hydroxyamide) precursors, exposure to excessive heat or certain catalysts can induce premature cyclization to the less soluble polybenzoxazole.
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Poor Solvent Quality: Using a solvent in which the polymer is only marginally soluble can lead to aggregation and gelation.
Troubleshooting Guides
Issue 1: Polymer Fails to Dissolve Completely
Symptoms:
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Visible solid particles remain in the solution after prolonged stirring.
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The solution appears cloudy or hazy.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | Ensure you are using a suitable polar aprotic solvent such as NMP, DMAc, or DMSO.[1][2][3] |
| Insufficient Agitation | Increase the stirring speed or use a more efficient mixing method (e.g., mechanical stirrer). Gentle heating (e.g., to 40-50°C) can aid dissolution, but monitor for any signs of degradation or color change. |
| Low-Quality Solvent | Use high-purity, anhydrous solvents. Water contamination can significantly reduce the solubility of these aromatic polymers. |
| High Molecular Weight | Polymers with very high molecular weight may require longer dissolution times or the addition of a co-solvent or solubility enhancer like LiCl. |
Issue 2: Solution Viscosity is Too High
Symptoms:
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Difficulty in handling, stirring, or filtering the solution.
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Inability to cast uniform films or spin fibers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Polymer Concentration | Reduce the polymer concentration by adding more solvent. |
| Low Temperature | Gently warm the solution to decrease viscosity.[4] Refer to the temperature effect data table for guidance. |
| Strong Intermolecular Forces | Consider adding a small amount of a salt like LiCl to disrupt hydrogen bonding and reduce chain aggregation. |
| High Molecular Weight of Polymer | If possible, synthesize a lower molecular weight version of the polymer by adjusting monomer stoichiometry or using a chain-stopper. |
Issue 3: Solution Viscosity is Too Low
Symptoms:
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Films or coatings are too thin.
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Poor fiber formation during electrospinning.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Polymer Concentration | Increase the polymer concentration by either adding more polymer or carefully evaporating some of the solvent under reduced pressure and mild heat. |
| Low Molecular Weight of Polymer | Synthesize a higher molecular weight polymer by ensuring high monomer purity and precise stoichiometry during polymerization. |
| Polymer Degradation | If the viscosity has decreased over time, the polymer may be degrading. Store solutions in a cool, dark place and consider using a stabilizer if appropriate. |
Data Presentation
Table 1: Illustrative Viscosity of a 5,5'-Methylenebis(2-aminophenol) based Poly(o-hydroxyamide) in NMP at 25°C
| Concentration (wt%) | Apparent Viscosity (cP) |
| 5 | 500 |
| 10 | 2,500 |
| 15 | 12,000 |
| 20 | 55,000 |
Table 2: Illustrative Effect of Temperature on Viscosity of a 15 wt% Poly(o-hydroxyamide) Solution in DMAc
| Temperature (°C) | Apparent Viscosity (cP) |
| 25 | 15,000 |
| 40 | 8,000 |
| 60 | 3,500 |
| 80 | 1,200 |
Experimental Protocols
Protocol 1: Preparation of a Poly(o-hydroxyamide) Solution
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Drying: Dry the 5,5'-Methylenebis(2-aminophenol) based polymer powder in a vacuum oven at 80°C for at least 12 hours to remove any absorbed moisture.
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Solvent Preparation: Use anhydrous grade N-Methyl-2-pyrrolidone (NMP).
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Dissolution: In a clean, dry, nitrogen-purged flask equipped with a mechanical stirrer, add the desired volume of NMP.
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Polymer Addition: Slowly add the pre-weighed dried polymer to the solvent under continuous stirring to prevent clumping.
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Mixing: Continue stirring at room temperature until the polymer is fully dissolved. This may take several hours. Gentle heating to 40-50°C can be applied to expedite the process, but avoid temperatures that could induce thermal crosslinking.
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Storage: Store the resulting solution in a tightly sealed container in a cool, dark place.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
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Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.
-
Sample Preparation: Ensure the polymer solution is homogeneous and has equilibrated to the desired measurement temperature (e.g., 25°C) in a temperature-controlled bath.
-
Measurement: Place the required volume of the polymer solution into the viscometer cup. Immerse the spindle into the solution to the specified depth.
-
Data Acquisition: Start the spindle rotation at the chosen speed. Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it is recommended to take measurements at several shear rates (rotational speeds) to characterize the flow behavior.
-
Cleaning: Thoroughly clean the spindle and cup with a suitable solvent (e.g., acetone) and dry them completely after each measurement.
Visualizations
Caption: Experimental workflow for preparing and controlling the viscosity of polymer solutions.
Caption: Troubleshooting logic for addressing high viscosity in polymer solutions.
References
Technical Support Center: Minimizing Defects in Films Cast from 5,5'-Methylenebis(2-aminophenol) Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing defects in films cast from 5,5'-Methylenebis(2-aminophenol) based polymers, such as poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific defects that can occur during the film casting process, providing potential causes and actionable solutions.
Problem: My film has bubbles or pinholes.
-
Question: What causes the formation of bubbles or pinholes in my cast film, and how can I prevent them?
-
Answer: Bubbles and pinholes are common defects that can compromise the integrity and performance of your film. They are primarily caused by trapped air or solvent vapor.
-
Cause 1: Trapped Air During Solution Preparation. Air can be introduced into the polymer solution during mixing.
-
Solution: After dissolving the polymer, allow the solution to stand for a period to allow air bubbles to rise and dissipate. Gentle sonication or applying a vacuum to the solution can also help to remove dissolved or trapped air before casting.
-
-
Cause 2: Fast Solvent Evaporation. If the solvent evaporates too quickly from the surface of the cast film, a "skin" can form, trapping residual solvent underneath. As the remaining solvent evaporates, it can create bubbles or pinholes in the film.[1]
-
Solution: Control the rate of solvent evaporation. This can be achieved by casting the film in a partially covered container to create a solvent-rich atmosphere, or by using a solvent with a lower vapor pressure. A slower, more controlled drying process allows the solvent to escape uniformly.
-
-
Cause 3: Boiling of the Solvent. If the drying temperature is too high, the solvent may boil, leading to the formation of bubbles.
-
Solution: Ensure the drying temperature is well below the boiling point of the solvent used. A gradual increase in temperature during the drying process can be beneficial.
-
-
Problem: The film surface is uneven or has "orange peel" texture.
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Question: Why does my film have an uneven surface texture, and what steps can I take to achieve a smooth finish?
-
Answer: An uneven surface, often described as "orange peel," can be attributed to several factors related to the solution properties and drying conditions.
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Cause 1: High Solution Viscosity. A highly viscous polymer solution may not level properly on the casting surface, leading to an uneven film.
-
Solution: Optimize the polymer concentration to achieve a lower viscosity that still allows for the formation of a film with the desired thickness. You may also consider gently heating the solution (if the polymer is stable at that temperature) to temporarily reduce viscosity during casting.
-
-
Cause 2: Marangoni Effect. Surface tension gradients, caused by temperature or concentration differences during solvent evaporation, can induce fluid flow that results in an uneven surface.[1]
-
Solution: Control the drying environment to minimize temperature and airflow fluctuations across the film surface. Using a co-solvent system can sometimes help to mitigate these effects.
-
-
Cause 3: Substrate Incompatibility. If the polymer solution does not wet the casting substrate evenly, it can lead to an irregular film surface.
-
Solution: Ensure the casting surface is clean and free of contaminants. If wetting is an issue, you may need to use a different substrate or apply a surface treatment to improve compatibility.
-
-
Problem: My film is cloudy or hazy.
-
Question: What are the reasons for cloudiness in my polymer film, and how can I improve its optical clarity?
-
Answer: Cloudiness or haze in a film is often an indication of phase separation, polymer aggregation, or the presence of moisture.
-
Cause 1: Polymer Aggregation or Precipitation. The polymer may not be fully dissolved or may start to precipitate out of the solution during the casting and drying process.
-
Solution: Ensure the polymer is completely dissolved in a good solvent before casting. Using a co-solvent system can sometimes improve solubility. Filtering the polymer solution before casting can remove any undissolved particles.
-
-
Cause 2: Moisture Contamination. 5,5'-Methylenebis(2-aminophenol) based polymers can be sensitive to moisture, which can be absorbed from the atmosphere during casting and drying, leading to cloudiness.
-
Solution: Perform the casting and drying steps in a controlled, low-humidity environment, such as a dry box or a glove box. Use anhydrous solvents to prepare the polymer solution.
-
-
Cause 3: Incompatibility of Components. If you are casting a blend of polymers or have additives in your solution, incompatibility can lead to phase separation and cloudiness.
-
Solution: Ensure all components in your formulation are compatible. A different solvent system may be required to create a homogeneous solution.
-
-
Problem: The film is brittle and cracks easily.
-
Question: My cast films are very brittle. How can I improve their flexibility and prevent cracking?
-
Answer: Brittleness can be an inherent property of the polymer, but it can also be exacerbated by the film formation process.
-
Cause 1: Residual Stress. Rapid solvent evaporation can lead to the buildup of internal stresses in the film, making it prone to cracking.[2]
-
Solution: A slower, more controlled drying process allows the polymer chains to relax and reduces internal stress. Annealing the film after it is dry can also help to relieve stress.
-
-
Cause 2: Low Molecular Weight. A lower molecular weight polymer will generally result in a more brittle film.
-
Solution: If possible, use a higher molecular weight grade of the polymer.
-
-
Cause 3: Incomplete Cyclization (for PBOs). For polybenzoxazoles (PBOs) derived from poly(o-hydroxyamides) (PHAs), incomplete thermal cyclization can result in a film with inferior mechanical properties.
-
Solution: Ensure the annealing temperature and time are sufficient for complete conversion of the PHA precursor to the PBO. This typically requires high temperatures (e.g., 400°C).[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for casting films from 5,5'-Methylenebis(2-aminophenol) polymers?
A1: The choice of solvent is critical for obtaining high-quality films. For the precursor poly(o-hydroxyamides) (PHAs), polar aprotic solvents are generally used. A common and effective solvent is N,N-dimethylacetamide (DMAC) .[4] Other potential solvents include N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO). It is crucial to use anhydrous-grade solvents to prevent moisture-related defects.
Q2: What is a typical polymer concentration to use for solution casting?
A2: The optimal polymer concentration depends on the molecular weight of the polymer and the desired film thickness. A good starting point for high-performance polymers is typically in the range of 5-15% (w/v) .[5] Lower concentrations are easier to handle and degas but will result in thinner films. Higher concentrations can lead to high viscosity, making it difficult to cast a uniform, defect-free film.
Q3: What is the importance of the drying and annealing process?
A3: The drying and annealing steps are critical for removing residual solvent and for developing the final properties of the film.
-
Drying: A slow and controlled drying process is essential to prevent the formation of defects like bubbles and cracks. A typical procedure involves initial drying at a relatively low temperature (e.g., 60-80°C) to slowly remove the bulk of the solvent, followed by a gradual increase in temperature under vacuum to remove any remaining solvent.
-
Annealing: For polymers derived from 5,5'-Methylenebis(2-aminophenol), especially when the final product is a polybenzoxazole (PBO), a high-temperature annealing step is necessary for the thermal cyclization of the precursor poly(o-hydroxyamide) (PHA).[3] This process significantly enhances the thermal stability and mechanical properties of the film. Annealing can also help to relieve internal stresses, improving the film's robustness.[6]
Q4: How can I control the thickness and uniformity of my cast films?
A4: The thickness and uniformity of solvent-cast films are influenced by several factors:
-
Polymer Concentration: Higher concentrations will generally produce thicker films.
-
Volume of Solution: The volume of the polymer solution cast over a specific area will determine the final film thickness.
-
Casting Surface: A perfectly level and smooth casting surface is essential for uniform film thickness.
-
Spreading Technique: Using a doctor blade or a casting knife can provide much better control over film thickness and uniformity compared to simply pouring the solution.
Quantitative Data Summary
Table 1: Influence of Solvent Properties on Film Defects
| Solvent Property | Effect on Film Quality | Recommended Practice |
| Vapor Pressure | High vapor pressure (volatile solvent) can lead to rapid skinning, bubble formation, and surface roughness.[1] | Use solvents with lower vapor pressure or control the atmosphere to slow down evaporation. |
| Boiling Point | A boiling point that is too low can lead to bubble formation if the drying temperature is not carefully controlled. | Select a solvent with a boiling point well above the intended drying temperature. |
| Polymer Solubility | Poor solubility leads to polymer aggregation, resulting in hazy or non-uniform films. | Use a "good" solvent in which the polymer is fully soluble. Co-solvent systems can sometimes improve solubility. |
| Surface Tension | Mismatches in surface tension between the solution and the substrate can cause poor wetting and de-wetting defects. | Choose a solvent that promotes good wetting on the chosen substrate. |
Table 2: Effect of Polymer Concentration on Film Properties
| Polymer Concentration | Effect on Solution Viscosity | Effect on Film Thickness | Potential Defects |
| Low (e.g., <5% w/v) | Low | Thin | Difficult to handle, may form incomplete films. |
| Moderate (e.g., 5-15% w/v) | Medium | Moderate | Optimal range for balancing film integrity and ease of casting. |
| High (e.g., >15% w/v) | High | Thick | Difficult to degas (leading to bubbles), poor leveling (uneven surface), and potential for cracking due to high residual stress.[5] |
Table 3: Influence of Annealing Parameters on Film Properties (for PBO formation)
| Annealing Parameter | Effect on Film Properties | Recommended Practice |
| Temperature | Insufficient temperature leads to incomplete cyclization, resulting in poor thermal stability and mechanical properties.[3] | A high temperature (e.g., 350-450°C) is typically required for complete conversion to PBO. |
| Time | Insufficient time at the annealing temperature will also result in incomplete cyclization. | The required time depends on the temperature and film thickness, but several hours are often necessary. |
| Atmosphere | Annealing in air can lead to oxidative degradation of the polymer. | Perform annealing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Solution Preparation and Casting of a Poly(o-hydroxyamide) (PHA) Film
-
Polymer Drying: Dry the 5,5'-Methylenebis(2-aminophenol) based polymer powder in a vacuum oven at 80-100°C for at least 12 hours to remove any absorbed moisture.
-
Solution Preparation:
-
In a clean, dry glass vial, add the dried polymer.
-
Add the appropriate volume of anhydrous N,N-dimethylacetamide (DMAC) to achieve the desired concentration (e.g., 10% w/v).
-
Seal the vial and stir the mixture using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution if necessary.
-
-
Degassing: Once the polymer is fully dissolved, let the solution stand for 1-2 hours to allow large air bubbles to escape. For a more thorough degassing, place the vial in a sonicator for 15-20 minutes or in a vacuum chamber until bubbling ceases.
-
Casting:
-
Place a clean, level glass or silicon substrate in a dust-free environment (e.g., a clean hood or glove box).
-
Carefully pour the polymer solution onto the center of the substrate.
-
Allow the solution to spread evenly across the surface. For more controlled thickness, use a doctor blade set to the desired gap height.
-
-
Drying:
-
Cover the casting setup with a petri dish or a similar cover, leaving a small gap for slow solvent evaporation. This creates a solvent-saturated atmosphere that prevents rapid skinning.
-
Allow the film to dry at room temperature for 12-24 hours.
-
Transfer the substrate with the film to a vacuum oven.
-
Dry the film under vacuum at 80°C for 12 hours to remove the majority of the residual solvent.
-
Protocol 2: Thermal Cyclization of a PHA Film to a Polybenzoxazole (PBO) Film
-
Film Preparation: Prepare a dry PHA film on a suitable substrate (e.g., silicon wafer) as described in Protocol 1.
-
Furnace Setup: Place the substrate with the PHA film in a tube furnace equipped with an inert gas inlet (e.g., nitrogen or argon).
-
Inert Atmosphere: Purge the furnace with the inert gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the annealing process.
-
Thermal Treatment Program:
-
Ramp the temperature from room temperature to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 1 hour.
-
Ramp the temperature to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 1 hour.
-
Ramp the temperature to 400°C at a rate of 5°C/min.
-
Hold at 400°C for 2 hours to ensure complete cyclization to PBO.[3]
-
-
Cooling: After the annealing is complete, turn off the heater and allow the furnace to cool down to room temperature naturally under the inert gas flow.
-
Film Retrieval: Once the furnace has cooled, the PBO film can be carefully removed from the substrate.
Visualizations
Caption: Troubleshooting workflow for common film casting defects.
Caption: Experimental workflow for casting PBO films.
References
- 1. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual stresses in thin polymer films cause rupture and dominate early stages of dewetting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. amst.utm.my [amst.utm.my]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting incomplete cyclization in polybenzoxazole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with incomplete cyclization during polybenzoxazole (PBO) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of incomplete cyclization in my PBO synthesis?
A1: Incomplete cyclization of the poly(o-hydroxyamide) (PHA) precursor to PBO can manifest in several ways:
-
Poor Thermal Stability: The resulting polymer exhibits lower degradation temperatures than expected for a fully cyclized PBO. Thermogravimetric analysis (TGA) may show a significant weight loss at temperatures below the typical degradation temperature of PBO (around 600°C), corresponding to the cyclization of remaining PHA units.[1][2]
-
Unexpected Solubility: The polymer may be soluble in organic solvents in which fully formed PBO is typically insoluble.
-
Film Cracking: Films cast from the polymer may crack upon exposure to solvents like acetone, indicating a less robust, incompletely cyclized structure.[3]
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Deviations in Spectroscopic Data: Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic signals of the precursor polymer that have not been fully converted.
Q2: How can I use FTIR to determine if cyclization is complete?
A2: FTIR is a powerful tool for monitoring the conversion of PHA to PBO. To assess the completeness of the cyclization, you should look for the following spectral changes:
-
Disappearance of Amide Peaks: The characteristic absorption bands of the amide group in the PHA precursor, typically the amide I (C=O stretching) at ~1673 cm⁻¹ and amide II (N-H bending) at ~1634 cm⁻¹, should disappear or be significantly reduced in the final PBO product.[4]
-
Appearance of Benzoxazole Peaks: Concurrently, new absorption bands characteristic of the benzoxazole ring will appear. Look for a peak around 1054 cm⁻¹ which is attributed to the formation of the benzoxazole ring.[5]
Q3: Can Thermogravimetric Analysis (TGA) quantify the degree of cyclization?
A3: Yes, TGA is a quantitative method to evaluate the degree of cyclization. The thermal cyclization of PHA to PBO involves the elimination of two water molecules per repeating unit, resulting in a predictable weight loss.
By comparing the experimental weight loss during the cyclization step in the TGA thermogram to the theoretical weight loss for 100% conversion, you can calculate the degree of cyclization. A fully cyclized PBO will exhibit high thermal stability, with the onset of decomposition typically above 600°C.[2] Any significant weight loss before this temperature, in the range of 200-400°C, is likely due to the cyclization of unreacted PHA.[6]
Q4: What role does the purity of the precursor poly(o-hydroxyamide) (PHA) play in the cyclization process?
A4: The purity of the PHA precursor is critical for achieving complete cyclization and obtaining a high-performance PBO. Impurities in the precursor can lead to side reactions, inhibit the cyclization process, and result in a polymer with inferior thermal and mechanical properties. It is essential to thoroughly purify the PHA before the thermal cyclization step to remove any residual solvents, unreacted monomers, or byproducts from the polymerization reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the thermal cyclization of PHA to PBO.
Issue 1: FTIR spectrum still shows significant amide peaks after thermal treatment.
-
Possible Cause 1: Insufficient Cyclization Temperature. The temperature used for the thermal treatment may not have been high enough to drive the cyclization to completion.
-
Solution: Increase the final hold temperature of your thermal treatment protocol. The optimal temperature can vary depending on the specific polymer structure, but temperatures in the range of 350-450°C are commonly used.[6]
-
-
Possible Cause 2: Inadequate Hold Time. The duration of the thermal treatment at the final temperature may have been too short.
-
Solution: Increase the hold time at the final cyclization temperature. A hold time of 1-2 hours is often sufficient, but optimization may be required.[7]
-
-
Possible Cause 3: High Heating Rate. A rapid heating rate can sometimes lead to incomplete conversion.
-
Solution: Employ a slower, stepwise heating ramp to allow for the complete evolution of water and to ensure uniform heating throughout the sample.
-
Issue 2: TGA shows a lower than expected thermal stability for the PBO.
-
Possible Cause 1: Incomplete Cyclization. As discussed in the FAQs, residual PHA units will cyclize at lower temperatures, appearing as a premature weight loss in the TGA curve.
-
Solution: Refer to the solutions for Issue 1 to improve the degree of cyclization.
-
-
Possible Cause 2: Presence of Crosslinking or Side Reactions. In some cases, side reactions can compete with the cyclization reaction, leading to a less stable polymer network.
-
Solution: Consider using a catalyst, such as a sulfonic acid, to promote the cyclization reaction at a lower temperature, which can minimize side reactions.[8]
-
Quantitative Data Summary
The following table summarizes typical thermal treatment conditions for the cyclization of PHA to PBO. Note that the optimal conditions may vary depending on the specific chemical structure of your polymer.
| Precursor Polymer | Cyclization Temperature (°C) | Hold Time (hours) | Atmosphere | Reference |
| Poly(hydroxyamide amic acid) (PHAA) | 400 | 2 | Not specified | [7] |
| BisAPAF-IC PHA | 350 | Not specified | Not specified | [1] |
| PHA with lactone rings | 275-350 | 2 | Air | [6] |
| API with lactone rings | 400-450 | 2 | Nitrogen | [6] |
Experimental Protocols
Protocol 1: Monitoring Cyclization using FTIR
-
Sample Preparation: Prepare a thin film of your polymer on a suitable substrate (e.g., a silicon wafer) or as a self-standing film.
-
Initial Spectrum: Record the FTIR spectrum of the uncured PHA precursor film.
-
Thermal Treatment: Subject the film to your thermal cyclization protocol.
-
Final Spectrum: After cooling to room temperature, record the FTIR spectrum of the heat-treated PBO film.
-
Analysis: Compare the initial and final spectra. Confirm the disappearance of the amide I and II bands and the appearance of the characteristic benzoxazole ring absorption.[5]
Protocol 2: Quantifying Cyclization using TGA
-
Sample Preparation: Place a small amount (5-10 mg) of the dried PHA precursor into a TGA pan.
-
TGA Program:
-
Heat the sample from room temperature to a temperature above the expected cyclization range (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Include an isothermal hold at the final cyclization temperature if you wish to mimic your bulk synthesis conditions.
-
-
Analysis:
-
Determine the weight loss associated with the cyclization reaction (elimination of water).
-
Calculate the theoretical weight loss for 100% cyclization based on the molecular weight of your repeating unit.
-
Compare the experimental and theoretical weight loss to determine the degree of cyclization.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete PBO cyclization.
PBO Synthesis Pathway
Caption: Two-step synthesis of PBO via a PHA precursor.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The evolution of poly(hydroxyamide amic acid) to poly(benzoxazole) via stepwise thermal cyclization: Structural changes and gas transport properties [agris.fao.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 5,5'-Methylenebis(2-aminophenol) Derived Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with polymers derived from 5,5'-Methylenebis(2-aminophenol). These high-performance polymers, including poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs), often exhibit limited solubility in common organic solvents, which can hinder their characterization and processing.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving polymers derived from 5,5'-Methylenebis(2-aminophenol)?
A1: Polymers derived from 5,5'-Methylenebis(2-aminophenol), which fall under the category of aromatic polyamides and their precursors, are generally soluble in polar aprotic solvents. The most commonly effective solvents include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2] The selection of the solvent may depend on the specific diacid chloride used in the polymerization and the molecular weight of the resulting polymer.
Q2: My polymer does not dissolve in the recommended polar aprotic solvents. What can I do?
A2: If you are experiencing difficulty in dissolving the polymer, several strategies can be employed to enhance solubility. One of the most effective methods is the addition of inorganic salts, such as lithium chloride (LiCl), to the polar aprotic solvent.[3] A 5% (w/v) LiCl solution in DMAc is a commonly used system for dissolving otherwise insoluble aromatic polyamides. Heating the mixture and gentle agitation can also significantly improve the dissolution process.
Q3: How does the chemical structure of the polymer affect its solubility?
A3: The solubility of these polymers is highly dependent on their chemical structure. Rigid, linear polymer chains with strong intermolecular hydrogen bonding, characteristic of many aromatic polyamides, tend to have poor solubility.[4] Introducing flexible linkages, bulky side groups, or creating a less regular polymer backbone through copolymerization can disrupt chain packing and reduce intermolecular forces, thereby enhancing solubility.[4] For instance, using a diacid chloride with a flexible ether linkage or a bulky substituent can lead to a more soluble polymer.
Q4: Does the molecular weight of the polymer influence its solubility?
A4: Yes, the molecular weight of the polymer has a significant impact on its solubility. Generally, as the molecular weight of a polymer increases, its solubility decreases.[5] This is because longer polymer chains have more entanglement and stronger intermolecular forces, making it more difficult for solvent molecules to separate them. Therefore, controlling the molecular weight during polymerization can be a strategy to manage solubility.
Q5: Are there any alternative methods to improve the processability of these polymers without dissolving them?
A5: For some applications, if dissolution remains a challenge, it might be possible to process the polymer in its precursor form, the poly(o-hydroxyamide) (PHA). PHAs are generally more soluble than the final polybenzoxazole (PBO) which is formed by a subsequent thermal cyclization step.[6] The PHA can be cast into a film or fiber from solution, and then thermally treated to convert it to the less soluble, high-performance PBO.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Polymer swells but does not fully dissolve. | Insufficient solvent power or strong intermolecular forces in the polymer. | 1. Increase the temperature of the mixture with gentle stirring. 2. Add a salt such as LiCl to the solvent (e.g., 5% w/v in DMAc). 3. Try a different polar aprotic solvent (NMP, DMF, or DMSO). |
| A gel-like substance forms instead of a clear solution. | Polymer chains are cross-linked or highly entangled. | 1. Ensure that the polymerization reaction was carried out correctly to avoid cross-linking. 2. Attempt to break up the gel by vigorous stirring or sonication, followed by heating. 3. If cross-linking is suspected, the polymer may not be truly soluble. |
| The polymer precipitates out of solution upon cooling. | The polymer has limited solubility at lower temperatures. | 1. Work with the solution at an elevated temperature. 2. Try to find a solvent system in which the polymer is soluble at room temperature. 3. Consider if the application allows for processing at elevated temperatures. |
| Incomplete dissolution even with heating and salt addition. | The polymer may have a very high molecular weight or a highly crystalline structure. | 1. Verify the molecular weight of your polymer. If it is exceptionally high, consider synthesizing a lower molecular weight version for initial studies. 2. Investigate the crystallinity of the polymer. Amorphous polymers tend to be more soluble. 3. Consider chemical modification of the polymer to introduce solubility-enhancing groups. |
| Discoloration of the solution upon heating. | Thermal degradation of the polymer or solvent. | 1. Lower the heating temperature and increase the dissolution time. 2. Ensure that the dissolution is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Check the purity of the solvent. |
Experimental Protocols
Protocol for Enhancing Solubility using the DMAc/LiCl System
This protocol describes a standard method for dissolving aromatic polyamides that exhibit poor solubility in neat organic solvents.
Materials:
-
Polymer derived from 5,5'-Methylenebis(2-aminophenol)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Small, dry glass vial with a magnetic stir bar
-
Heating and stirring plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Drying: Ensure the polymer and LiCl are thoroughly dried to prevent any interference from moisture. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for several hours. Dry the LiCl at a higher temperature (e.g., >150 °C) under vacuum.
-
Solvent Preparation: In a dry vial, prepare a 5% (w/v) solution of LiCl in DMAc. For example, add 0.5 g of anhydrous LiCl to 10 mL of anhydrous DMAc.
-
Dissolution: a. Place a magnetic stir bar in the vial containing the DMAc/LiCl solution. b. Gently stir the solution until all the LiCl has dissolved. This may require gentle heating. c. Slowly add the powdered polymer to the stirring DMAc/LiCl solution at room temperature. d. If the polymer does not dissolve, gradually heat the vial on a hot plate with continuous stirring. A temperature of 50-80 °C is often effective. For more resistant polymers, the temperature can be increased up to 100-120 °C. e. It is advisable to carry out the heating process under a slow stream of an inert gas to prevent degradation. f. Continue stirring and heating until the polymer is completely dissolved, which may take several hours. A clear, viscous solution should be obtained.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot the dissolution of 5,5'-Methylenebis(2-aminophenol) derived polymers.
Signaling Pathway for Solubility Enhancement
Caption: A diagram illustrating the conceptual pathway and strategies for enhancing the solubility of aromatic polymers.
References
Validation & Comparative
A Comparative Guide to the Thermal Stability of Polybenzoxazoles from Diverse Bis-o-aminophenol Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polybenzoxazoles (PBOs) synthesized from various bis-o-aminophenol monomers. The selection of the monomer is a critical determinant of the final polymer's thermal properties, directly impacting its performance in high-temperature applications. This document summarizes key quantitative data, details experimental protocols for synthesis and analysis, and visualizes the chemical relationships to aid in material selection and development.
Executive Summary
Polybenzoxazoles are a class of high-performance polymers renowned for their exceptional thermal and oxidative stability. The structural variations in the bis-o-aminophenol monomers used in their synthesis significantly influence their thermal decomposition behavior. This guide presents a comparative analysis of PBOs derived from common and specialized bis-o-aminophenol monomers, with a focus on their thermal stability as determined by thermogravimetric analysis (TGA). The data consistently demonstrates that the incorporation of rigid, aromatic, and fluorinated moieties into the monomer backbone enhances the thermal stability of the resulting polybenzoxazole.
Data Presentation: Thermal Stability of Polybenzoxazoles
The following table summarizes the thermal stability data for polybenzoxazoles derived from different bis-o-aminophenol monomers. The data is primarily based on thermogravimetric analysis (TGA) conducted in a nitrogen atmosphere. The 5% and 10% weight loss temperatures (Td5 and Td10) are key indicators of the onset of thermal decomposition, while the char yield at high temperatures (typically 800 °C or 900 °C) reflects the amount of carbonaceous residue remaining after decomposition and is a measure of flame retardancy.
| Bis-o-aminophenol Monomer | Polymer Designation | Td5 (°C) | Td10 (°C) | Char Yield (%) @ Temp (°C) |
| 3,3'-Dihydroxybenzidine | PBO (from HAB) | ~625[1] | - | - |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) | 6F-PBO | - | 537-551[2] | 45.8-56.7 @ 900[2] |
| 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | Fluorene-PBO | - | 560-580[3] | >60 @ 800 |
| 4,6-Diaminoresorcinol Dihydrochloride | DAR-PBO | 540[4] | - | - |
| 2,2'-Bis(4-amino-3-hydroxyphenoxy)biphenyl | BP-PEBO | - | >520[5] | - |
Note: The thermal stability of polybenzoxazoles can be influenced by the specific diacid chloride used in the polymerization, the molecular weight of the polymer, and the processing conditions. The data presented here is for comparative purposes and is derived from various sources. For direct comparison, data from studies employing identical experimental conditions is ideal.
Experimental Protocols
Synthesis of Poly(o-hydroxy amide) Precursor
The synthesis of polybenzoxazoles is typically a two-step process involving the initial formation of a soluble poly(o-hydroxy amide) precursor, followed by thermal cyclodehydration.
-
Monomer Preparation: The selected bis-o-aminophenol and an aromatic diacid chloride are used as monomers. The bis-o-aminophenol is often dried in a vacuum oven before use.
-
Polycondensation: The polymerization is carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of a catalyst or an acid scavenger like pyridine.
-
Reaction Conditions: The reaction is typically conducted at a low temperature (0-5 °C) under an inert atmosphere (e.g., nitrogen) for several hours to yield a viscous solution of the poly(o-hydroxy amide).
-
Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol or water. The resulting fibrous polymer is then filtered, washed thoroughly, and dried under vacuum.
Thermal Cyclodehydration to Polybenzoxazole
-
Precursor Film Casting: The synthesized poly(o-hydroxy amide) is dissolved in a suitable solvent and cast onto a glass substrate to form a thin film.
-
Thermal Treatment: The film is then subjected to a staged thermal treatment in a furnace under a nitrogen atmosphere. A typical procedure involves heating to 150-200 °C to remove the solvent, followed by a higher temperature cure at 300-450 °C for several hours to induce cyclodehydration and the formation of the polybenzoxazole structure.
Thermogravimetric Analysis (TGA)
The thermal stability of the resulting polybenzoxazole is evaluated using Thermogravimetric Analysis (TGA).
-
Sample Preparation: A small amount of the polymer film or powder (typically 5-15 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2][6]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The Td5 and Td10 values are determined from the resulting TGA curve, representing the temperatures at which 5% and 10% weight loss, respectively, have occurred. The char yield is the percentage of the initial sample weight remaining at the final temperature of the experiment.
Mandatory Visualization
Caption: General synthesis pathway of polybenzoxazoles from various bis-o-aminophenol monomers.
Conclusion
The thermal stability of polybenzoxazoles is intrinsically linked to the chemical structure of the bis-o-aminophenol monomer. Monomers containing rigid aromatic backbones, such as those with fluorene moieties, and those incorporating fluorine atoms, such as 6FAP, generally yield polybenzoxazoles with superior thermal stability. This is attributed to the high bond dissociation energies of the aromatic C-C and C-F bonds and the increased chain rigidity which restricts thermal motion. This guide provides a foundational understanding for the rational design and selection of bis-o-aminophenol monomers to produce polybenzoxazoles with tailored thermal properties for demanding high-performance applications. Further research focusing on the direct comparative analysis of a wider range of monomers under standardized conditions will continue to refine our understanding and expand the application space of these remarkable polymers.
References
A Comparative Guide to the Mechanical Properties of Novel 5,5'-Methylenebis(2-aminophenol) Based Polymers and Commercial Polyimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of polymers derived from 5,5'-Methylenebis(2-aminophenol) with established commercial polyimides such as Kapton®, Vespel®, and Ultem®. The objective is to offer a data-driven resource for material selection in demanding applications where high performance is critical.
Executive Summary
Polymers based on 5,5'-Methylenebis(2-aminophenol) are a subject of ongoing research and are anticipated to exhibit a unique combination of thermal stability and mechanical robustness, characteristic of aromatic polyimides and polybenzoxazoles. While specific quantitative data for polymers derived from this exact monomer remains proprietary or limited in public literature, this guide provides a comparative analysis based on the established performance of commercial polyimides. The data presented for commercial polymers serves as a benchmark for evaluating the potential of these novel materials.
Data Presentation: Mechanical Properties
The following table summarizes the key mechanical properties of widely used commercial polyimides. This data has been compiled from publicly available datasheets and provides a baseline for comparison.
| Polymer Family | Commercial Grade | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Test Method |
| Polyimide (PI) | Kapton® HN (25.4 µm) | 165[1] | 2.5[2] | 72[3] | ASTM D-882[1] |
| Polyimide (PI) | Vespel® SP-1 | 86[4] | 2.2[4] | 7.5[4] | ASTM D638[5] |
| Polyetherimide (PEI) | Ultem® 1000 | 114[6] | 3.45[6] | 80[6] | ASTM D638[6] |
Comparative Analysis of 5,5'-Methylenebis(2-aminophenol) Based Polymers
Polymers derived from 5,5'-Methylenebis(2-aminophenol), which can include polyimides and polybenzoxazoles, are expected to possess mechanical properties competitive with commercial offerings. The introduction of the methylene bridge and hydroxyl groups in the monomer backbone can influence chain packing and intermolecular interactions, potentially leading to:
-
High Tensile Strength and Modulus: The rigid aromatic backbone, a hallmark of polyimides and polybenzoxazoles, is expected to impart high tensile strength and stiffness.
-
Good Thermal Stability: The inherent aromatic and heterocyclic structures suggest high thermal and thermo-oxidative stability.
-
Processability: The specific stereochemistry of the monomer may influence solubility and processing characteristics, a key area of research in high-performance polymers.
It is important to note that the final mechanical properties of these polymers will be highly dependent on the choice of co-monomers (e.g., dianhydrides) and the polymerization and processing conditions.
Experimental Protocols
The mechanical properties of polymers are typically determined using standardized testing methods to ensure reproducibility and comparability of data. The following are detailed methodologies for the key experiments cited.
Tensile Properties of Thin Films (ASTM D882)
This method is used for determining the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm in thickness).
-
Specimen Preparation: The test specimens are cut into a rectangular shape, typically with a width of 25 mm and a length sufficient for gripping in the testing apparatus (e.g., 150 mm). The thickness of the specimen is measured accurately at several points.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are then separated at a constant rate of speed, and the force required to stretch the specimen and the corresponding elongation are measured until the specimen breaks.
-
Data Calculation:
-
Tensile Strength: The maximum stress (force per unit of original cross-sectional area) that the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The ratio of stress to strain in the elastic region of the stress-strain curve. It is a measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Tensile Properties of Plastics (ASTM D638)
This method is used for determining the tensile properties of plastics in the form of standard dumbbell-shaped test specimens.
-
Specimen Preparation: Test specimens are either injection molded or machined into a "dog-bone" shape with specified dimensions. This shape is designed to ensure that failure occurs in the narrow central section.
-
Test Procedure: The specimen is held in the grips of a universal testing machine. An extensometer may be attached to the specimen to accurately measure the elongation. The specimen is then pulled at a constant rate of speed until it fractures.
-
Data Calculation: The tensile strength, Young's modulus, and elongation at break are calculated in a similar manner to the ASTM D882 standard.
Visualizing the Comparison
The following diagram illustrates the logical relationship in comparing the novel polymers with established commercial alternatives.
Caption: Comparative framework for mechanical properties.
References
- 1. Kapton HN Polyimide Film Techical Data and Properties [kmac-plastics.net]
- 2. qnityelectronics.com [qnityelectronics.com]
- 3. DUPONT™ KAPTON® HN (POLYIMIDE) - Sterling Plastics [sterlingplasticsinc.com]
- 4. shop.amsler-frey.ch [shop.amsler-frey.ch]
- 5. technicalproductsinc.com [technicalproductsinc.com]
- 6. technicalproductsinc.com [technicalproductsinc.com]
A Comparative Guide: 5,5'-Methylenebis(2-aminophenol) Derivatives vs. Polybenzimidazole (PBI) in High-Temperature Applications
For researchers, scientists, and drug development professionals seeking materials with exceptional performance in extreme thermal environments, this guide provides a detailed comparison of high-temperature polymers derived from 5,5'-Methylenebis(2-aminophenol), namely Polybenzoxazoles (PBOs), and the well-established Polybenzimidazole (PBI). This analysis is based on available experimental data for their thermal stability and mechanical properties at elevated temperatures, offering a foundation for informed material selection in demanding applications.
Executive Summary
Both Polybenzimidazole (PBI) and Polybenzoxazoles (PBOs) are classes of high-performance polymers renowned for their remarkable thermal and chemical resistance. PBI has long been a benchmark material for applications exceeding 300°C. PBOs, synthesized from monomers such as 5,5'-Methylenebis(2-aminophenol), represent another family of thermally stable polymers with competitive performance characteristics. This guide demonstrates that while PBI exhibits exceptional retention of mechanical properties at very high temperatures, certain PBO formulations can offer superior thermal decomposition temperatures, making the choice between them highly application-specific.
Data Presentation: Thermal and Mechanical Properties
The following tables summarize the key performance metrics for PBI and PBOs, compiled from various experimental studies.
| Thermal Properties | Polybenzimidazole (PBI) | Polybenzoxazole (PBO) Derivatives |
| Glass Transition Temperature (Tg) | 425 - 436 °C | Up to 363 °C (for Polybenzoxazole imides) |
| 5% Weight Loss Temperature (Td5%) | ~600 °C (in N2) | 510 - 600 °C (in N2) |
| Maximum Continuous Use Temperature | Up to 500 °C | Not widely reported, application dependent |
| Mechanical Properties at Room Temperature | Polybenzimidazole (PBI) | Polybenzoxazole (PBO) Fiber |
| Tensile Strength | ~160 MPa | Up to 350 MPa (after carbonization at 750°C) |
| Tensile Modulus | ~5.9 GPa | Can be increased with heat treatment |
| Compressive Strength | ~400 MPa | Data not readily available |
Performance in High-Temperature Applications
PBI is known for its exceptional ability to retain its mechanical properties even at temperatures approaching its glass transition temperature. It is widely used in aerospace components, protective clothing for firefighters, and in the semiconductor industry.[1]
Polymers derived from 5,5'-Methylenebis(2-aminophenol), specifically PBOs, also demonstrate outstanding thermal stability. Research indicates that PBOs can have a 5% thermal decomposition temperature reaching 600°C.[2] The mechanical strength of PBO fibers can initially decrease with heat treatment before increasing as the material undergoes carbonization.[1] This suggests that the processing of PBOs is a critical factor in determining their final mechanical performance at elevated temperatures.
Experimental Protocols
A general overview of the standard methodologies used to determine the key thermal and mechanical properties of these polymers is provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina crucible.
-
The crucible is placed in the TGA instrument's furnace.
-
An inert gas, typically nitrogen, is purged through the furnace to prevent oxidative degradation.
-
The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
The instrument continuously measures the weight of the sample as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%, Td5) is recorded as a measure of thermal stability.
Tensile Testing at Elevated Temperatures (based on ASTM E21)
Objective: To measure the tensile strength and modulus of the polymer at high temperatures.
Methodology:
-
Dog-bone shaped specimens of the polymer are prepared according to standard dimensions (e.g., ASTM D638).
-
The specimen is mounted in the grips of a universal testing machine equipped with a high-temperature furnace.
-
The furnace heats the specimen to the desired test temperature and allows it to stabilize.
-
A tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
A load-displacement curve is recorded during the test.
-
Tensile strength is calculated as the maximum stress the material can withstand, and the tensile modulus is determined from the initial linear portion of the stress-strain curve.
Visualizing the Comparison
To better understand the relationship and synthesis pathways of these high-performance polymers, the following diagrams are provided.
Caption: Logical relationship between the monomer and the resulting high-temperature polymers.
Caption: Experimental workflow for comparing high-temperature polymer performance.
References
Validation of spectroscopic data for 5,5'-Methylenebis(2-aminophenol) with literature values
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative framework for validating the spectroscopic data of 5,5'-Methylenebis(2-aminophenol), a key building block in the synthesis of high-performance polymers and specialty chemicals.
This document outlines standard experimental protocols for acquiring spectroscopic data and compares hypothetical experimental data with literature values for a closely related sulfonated analogue, 5,5'-Methylenebis(2-aminobenzenesulfonic acid), due to the limited availability of a complete, published dataset for 5,5'-Methylenebis(2-aminophenol) itself. This comparison serves as a valuable reference for assessing the purity and structural integrity of a synthesized sample.
Comparison of Spectroscopic Data
The following table summarizes the expected and literature-based spectroscopic data for the validation of 5,5'-Methylenebis(2-aminophenol). The literature values are derived from a structurally similar compound, 5,5'-Methylenebis(2-aminobenzenesulfonic acid), and are used here as a comparative reference.[1]
| Spectroscopic Technique | Characteristic Feature | Expected Experimental Value (Hypothetical) | Literature Value (5,5'-Methylenebis(2-aminobenzenesulfonic acid))[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Aromatic Protons | δ 6.5-7.0 ppm (m) | Not explicitly provided, but aromatic protons are confirmed. |
| Methylene Bridge (-CH₂-) | δ ~3.7 ppm (s) | C-H stretching of -CH₂- group at 2865 cm⁻¹ (IR) | |
| Amino Protons (-NH₂) | δ ~4.5 ppm (br s) | N-H stretching at 3365 cm⁻¹ (IR) | |
| Hydroxyl Protons (-OH) | δ ~8.9 ppm (br s) | Not applicable | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Aromatic Carbons | δ 110-150 ppm | Not provided |
| Methylene Carbon (-CH₂-) | δ ~40 ppm | Not provided | |
| IR Spectroscopy (KBr, cm⁻¹) | O-H Stretch (Phenolic) | 3300-3400 (broad) | Not applicable |
| N-H Stretch (Amine) | 3200-3350 | 3365 (secondary amine) | |
| C-H Stretch (Aromatic) | 3000-3100 | Not explicitly provided | |
| C-H Stretch (Aliphatic, -CH₂-) | 2850-2950 | 2865 | |
| C=C Stretch (Aromatic) | 1500-1600 | 1570 | |
| Mass Spectrometry (EI) | Molecular Ion Peak [M]⁺ | m/z 230 | Not provided |
Experimental Protocols
Accurate spectroscopic data acquisition is critical for reliable compound validation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5,5'-Methylenebis(2-aminophenol) in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography inlet).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The electron energy is typically set to 70 eV.
-
Workflow for Spectroscopic Data Validation
The following diagram illustrates the logical workflow for the validation of synthesized 5,5'-Methylenebis(2-aminophenol) using spectroscopic data.
Caption: Workflow for the validation of 5,5'-Methylenebis(2-aminophenol).
References
Benchmarking the Performance of 5,5'-Methylenebis(2-aminophenol) Derived Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of coatings derived from 5,5'-Methylenebis(2-aminophenol) against other common alternatives. The information is supported by experimental data from various sources to assist in the evaluation and selection of high-performance coatings for demanding applications.
Executive Summary
Coatings derived from 5,5'-Methylenebis(2-aminophenol), such as polybenzoxazoles (PBOs) and polyimides, are recognized for their exceptional thermal stability and chemical resistance.[1] These properties make them suitable for specialized applications in microelectronics, aerospace, and other industries where performance under extreme conditions is critical.[1] This guide benchmarks the performance of these advanced coatings against traditional epoxy and polyurethane systems in key areas: corrosion resistance, adhesion, thermal stability, and chemical resistance. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Performance Metrics
The following tables summarize quantitative data from various studies to facilitate a comparison between coatings derived from 5,5'-Methylenebis(2-aminophenol) and common alternatives.
Table 1: Corrosion Resistance
| Coating Type | Substrate | Test Method | Exposure Time (hours) | Observations | Source(s) |
| Polybenzoxazine (related to PBO) | Mild Steel | Potentiodynamic Polarization in 3.5% NaCl | - | Corrosion current reduced by over one order of magnitude compared to uncoated steel. | [2] |
| Standard Bisphenol A Epoxy/Polyamide | Steel | ASTM B117 (Salt Spray) | 500 | Some scribe creepage and blistering observed. | Typical Performance Data |
| Polyurethane | Steel | ASTM B117 (Salt Spray) | 500 | Minor blistering, good resistance to scribe creepage. | Typical Performance Data |
Table 2: Adhesion Strength
| Coating Type | Substrate | Test Method | Adhesion Strength (MPa) | Failure Mode | Source(s) |
| Polyimide-Epoxy Copolymer | Steel | ASTM D4541 (Pull-off) | >10 (dependent on PI content) | Cohesive | [3] |
| Epoxy/Amine Systems | Steel | Single Lap Shear | 17-57 (Varies with amine) | Cohesive/Adhesive | [4] |
| Standard Bisphenol A Epoxy/Polyamide | Steel | ASTM D4541 (Pull-off) | 8.3 | Cohesive | [5] |
Table 3: Thermal Stability
| Coating Type | Test Method | 5% Weight Loss Temp (Td5%) | 10% Weight Loss Temp (Td10%) | Glass Transition Temp (Tg) | Source(s) |
| Polyimide (Kapton® Type) | TGA | 558°C | 581°C | 360-410°C | [2][6] |
| Polyimide w/ Spirobis(indene)-bis(benzoxazole) | TGA | 512-537°C | 523-549°C | >520°C | [6] |
| Standard Bisphenol A Epoxy/Polyamide | TGA | ~300-350°C | ~350-400°C | ~150-180°C | Typical Performance Data |
| High-Performance Polyurethane | TGA | ~280-320°C | ~320-370°C | ~100-120°C | Typical Performance Data |
Table 4: Chemical Resistance
| Coating Type | Reagent | Test Method | Observation (e.g., % weight change) | Source(s) |
| Polybenzoxazole (PBO) | Common Solvents | Immersion | High chemical stability reported. | [7] |
| Polyimide | Acids, Bases, Solvents | Immersion (ASTM D543) | Excellent resistance. | [6] |
| Standard Epoxy | Acetic Acid (10%) | Immersion | Moderate resistance, some swelling. | [8] |
| Standard Epoxy | Benzene | Immersion | Not Resistant. | [8] |
| Polyurethane | Hydraulic Oils, Solvents | Immersion | Good resistance. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Corrosion Resistance: Salt Spray Test (ASTM B117)
-
Sample Preparation: Coated panels (typically steel) of a standardized size are prepared. A scribe is intentionally made through the coating to the substrate.
-
Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment with a salt fog.
-
Procedure: The panels are placed in the cabinet and exposed to a continuous indirect spray of a 5% sodium chloride solution at a controlled temperature (typically 35°C).
-
Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe. The results are often rated according to standardized scales.
Adhesion Strength: Pull-off Test (ASTM D4541)
-
Sample Preparation: A loading fixture (dolly) is bonded to the surface of the coating using a suitable adhesive.
-
Apparatus: A portable pull-off adhesion tester that applies a perpendicular force to the dolly.
-
Procedure: The adhesion tester is attached to the dolly, and a tensile force is gradually applied until the dolly is pulled off.
-
Evaluation: The force required to pull off the dolly is recorded, and the adhesion strength is calculated in MPa or psi. The nature of the fracture (adhesive, cohesive, or glue failure) is also noted.
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample of the cured coating material is placed in a high-purity crucible.
-
Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance and a furnace.
-
Procedure: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Evaluation: The data is plotted as weight percent versus temperature. Key metrics include the onset of decomposition, the temperature at which 5% and 10% weight loss occurs (Td5% and Td10%), and the final char yield.
Chemical Resistance: Immersion Test (ASTM D543)
-
Sample Preparation: Standardized specimens of the cured coating are prepared. Their initial weight, dimensions, and appearance are recorded.
-
Apparatus: Containers suitable for immersing the specimens in the test chemicals without reacting with them.
-
Procedure: The specimens are fully immersed in the selected chemical reagents for a specified duration and at a controlled temperature.
-
Evaluation: After exposure, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Changes in weight, dimensions, appearance (e.g., swelling, discoloration, cracking), and mechanical properties (e.g., tensile strength) are reported.[5][10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Corrosion Resistance Testing.
Caption: Adhesion Strength Testing Workflow.
Caption: Monomer Structure-Property Relationship.
References
- 1. matestlabs.com [matestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Interpenetration Networked Polyimide–Epoxy Copolymer under Kinetic and Thermodynamic Control for Anticorrosion Coating [mdpi.com]
- 4. Accelerated Testing of Industrial Protective Coatings | Rust Bullet Australasia [rustbullet.com.au]
- 5. Chemical Compatibility ASTM D543 [intertek.com]
- 6. epotek.com [epotek.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. specialchem.com [specialchem.com]
- 10. infinitalab.com [infinitalab.com]
- 11. belge.com [belge.com]
Cost-Performance Showdown: 5,5'-Methylenebis(2-aminophenol) in High-Stakes Polymer Synthesis
A deep dive into the cost-performance analysis of 5,5'-Methylenebis(2-aminophenol) reveals its position as a premium monomer for specialized, high-performance polybenzoxazines. While its cost is notably higher than commodity monomers like Bisphenol A, the resulting polymers offer a unique combination of properties that can justify the investment in demanding applications. This guide provides a comparative analysis against two well-established polymer systems: Bisphenol A-based epoxy resins and polyimides derived from 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA).
High-performance polymers are the invisible workhorses in advanced sectors such as aerospace, electronics, and automotive engineering, where materials are pushed to their limits. The selection of the foundational monomer is a critical decision that dictates the final polymer's thermal resilience, mechanical strength, chemical resistance, and overall cost. This analysis places 5,5'-Methylenebis(2-aminophenol) under the microscope, evaluating its utility in the synthesis of cutting-edge polybenzoxazines and contrasting it with industry-standard epoxy and polyimide systems.
Monomer Cost Landscape: A Tale of Tiers
A primary hurdle for the widespread adoption of any novel monomer is its price point. The table below presents an approximate cost comparison of the monomers discussed. It is important to note that the price for 5,5'-Methylenebis(2-aminophenol) reflects current laboratory-scale pricing and is anticipated to decrease with larger-scale industrial production.
| Monomer | Molar Mass ( g/mol ) | Approximate Price (USD/kg) |
| 5,5'-Methylenebis(2-aminophenol) | 230.26 | 1410 - 2120[1] |
| Bisphenol A | 228.29 | 1.2 - 1.5[2][3] |
| 4,4'-Oxydianiline (ODA) | 200.24 | 24 - 49[4][5] |
| Pyromellitic Dianhydride (PMDA) | 218.12 | 35 - 74[6][7] |
Performance Metrics: Beyond the Price Tag
The true value of a monomer is realized in the performance of the final polymer. The following table offers a comparative look at the key thermal and mechanical properties of polymers derived from these monomers. Data for the polybenzoxazine is based on a closely related system due to the limited availability of specific data for polymers derived solely from 5,5'-Methylenebis(2-aminophenol).
| Property | Polybenzoxazine (from a related system) | Epoxy (from Bisphenol A) | Polyimide (from PMDA-ODA) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~110 °C[8] | 150 - 220 °C[3] | > 400 °C[9] |
| 5% Weight Loss Temp. (Td5) | ~263 °C[8] | Not readily available | 538 - 563 °C[4] |
| 10% Weight Loss Temp. (Td10) | ~289 °C[8] | Not readily available | Not readily available |
| Mechanical Properties | |||
| Tensile Strength | Not readily available | 90 - 120 MPa[3] | 44 - 64 MPa[4] |
| Tensile Modulus | Not readily available | 3.1 - 3.8 GPa[3] | 3.42 GPa[10] |
| Elongation at Break | Up to 14.2%[8] | Not readily available | 2.82 - 11.7%[4][10] |
| General Properties | |||
| Chemical Resistance | Excellent[11] | Excellent[2][12] | Excellent |
| Adhesion | Good | Excellent[2][12] | Good |
Key Insights:
-
Polyimides (PMDA-ODA): Unmatched in thermal stability, these polymers are the go-to for applications experiencing extreme temperatures, boasting a glass transition temperature that soars above 400°C.[9]
-
Epoxy Resins (Bisphenol A): These represent a cost-effective solution with a commendable balance of strong mechanical properties, superior adhesion, and robust chemical resistance, making them a versatile choice for a multitude of applications.[2][3][12]
-
Polybenzoxazines (from 5,5'-Methylenebis(2-aminophenol)): While specific performance data is still emerging, the high cost of the monomer suggests its use in niche applications where the inherent advantages of polybenzoxazines—such as low water absorption, excellent dimensional stability, and high thermal and chemical resistance—are paramount.[11]
In the Lab: A Look at Synthesis
Experimental Protocols
Synthesis of Polybenzoxazine from 5,5'-Methylenebis(2-aminophenol): A definitive, detailed protocol for this specific synthesis is not readily available in the public domain. However, the general synthesis of benzoxazine monomers follows a well-established path:
-
The phenolic compound, in this case, 5,5'-Methylenebis(2-aminophenol), is dissolved in a suitable solvent along with a primary amine.
-
Paraformaldehyde is then introduced into the mixture.
-
The reaction mixture is refluxed for a set duration to facilitate the formation of the benzoxazine monomer.
-
The monomer is then purified.
-
Finally, the purified monomer undergoes thermal curing, which initiates a ring-opening polymerization to form the final, cross-linked polybenzoxazine network.
Synthesis of Epoxy Resin from Bisphenol A: The industrial synthesis of Bisphenol A-based epoxy resin is a two-component reaction:[13]
-
Bisphenol A is dissolved in an excess of epichlorohydrin.
-
A solution of sodium hydroxide is added dropwise to the heated mixture.
-
The reaction conditions (temperature and pressure) are carefully controlled to drive the condensation reaction and remove the water byproduct.
-
Following the reaction, the excess epichlorohydrin is removed, and the crude product is washed to eliminate salts and other impurities.
-
The resulting liquid epoxy prepolymer is then ready to be cured with a suitable hardening agent.
Synthesis of Polyimide from PMDA and ODA: The synthesis of PMDA-ODA polyimide is a classic two-step process:[14]
-
Poly(amic acid) Formation: 4,4'-oxydianiline (ODA) is dissolved in a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc) under an inert atmosphere. Pyromellitic dianhydride (PMDA) is then gradually added to the solution while stirring. The reaction is allowed to proceed at room temperature for several hours, resulting in a viscous solution of poly(amic acid).
-
Imidization: The poly(amic acid) solution is cast onto a substrate, such as a glass plate, to form a thin film. This film is then subjected to a carefully controlled thermal curing process in a furnace, with temperatures ramping up to 300-400°C. This heating process drives the cyclodehydration of the amic acid groups, forming the highly stable imide rings of the final polyimide.
Visualizing the Pathways
Caption: A flowchart illustrating the synthetic routes to Polybenzoxazine, Epoxy Resin, and Polyimide.
The Final Verdict
The selection of a monomer for high-performance polymer synthesis is a nuanced decision that balances cost against a spectrum of performance characteristics.
-
5,5'-Methylenebis(2-aminophenol) emerges as a specialty monomer destined for applications where the unique property profile of the resulting polybenzoxazine—potentially including superior hydrophobicity, low dielectric constant, and excellent dimensional stability—outweighs its premium price. Further research to fully characterize the mechanical and thermal properties of its homopolymers is crucial for its broader adoption.
-
Bisphenol A continues its reign as a cost-effective and reliable building block for epoxy resins, offering a robust and well-understood performance profile suitable for a vast array of industrial and commercial uses.
-
The PMDA/ODA system remains the gold standard for applications demanding uncompromising thermal stability, where the ability to withstand extreme temperatures is the primary design driver.
For researchers, scientists, and professionals in drug development and advanced materials, a thorough evaluation of these factors is essential to innovate and develop next-generation products that meet the ever-increasing demands for performance and durability.
References
- 1. Predicting the Properties of High-Performance Epoxy Resin by Machine Learning Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxy Resins: A Manufacturer's Guide to High-Performance Materials - INCURE INC. [incurelab.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
- 6. CN102816137A - Preparation method of bisphenol A liquid epoxy resin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. dragonplate.com [dragonplate.com]
- 12. scribd.com [scribd.com]
- 13. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 14. ritsumei.ac.jp [ritsumei.ac.jp]
A Comparative Analysis of the Chemical Resistance of 5,5'-Methylenebis(2-aminophenol) Polymers and PEEK
In the realm of high-performance polymers, both polyetheretherketone (PEEK) and polymers derived from 5,5'-Methylenebis(2-aminophenol), specifically polybenzoxazoles (PBO), are renowned for their exceptional thermal stability and mechanical properties. For researchers, scientists, and professionals in drug development, understanding the chemical resistance of these materials is critical for applications ranging from analytical instrumentation to implantable devices. This guide provides an objective comparison of the chemical resistance of PEEK and PBO, supported by available experimental data.
While extensive chemical compatibility data is readily available for PEEK, quantitative data for PBO is less comprehensive in publicly accessible literature. PBO is often cited for its "excellent chemical resistance," particularly in aerospace and military applications; however, detailed compatibility charts are not as common. This guide compiles available data to offer a comparative overview.
Molecular Structures and Their Influence on Chemical Resistance
The chemical resistance of a polymer is intrinsically linked to its molecular structure. The stability of the polymer backbone, the presence of reactive functional groups, and the degree of crystallinity all play crucial roles.
Caption: Molecular structures of PEEK and a representative PBO.
Quantitative Comparison of Chemical Resistance
The following table summarizes the available quantitative and qualitative data on the chemical resistance of PEEK and PBO. The data for PEEK is compiled from various industry sources, while the data for PBO is more limited.
| Chemical Agent | Concentration | Temperature (°C) | Duration | PEEK Performance | PBO Performance |
| Acids | |||||
| Hydrochloric Acid | 37% | Ambient | 48 hours | Excellent | Strength loss reported |
| Hydrochloric Acid | 1 M | Ambient | 24 hours | Excellent | No change in thermal conductivity |
| Nitric Acid | Concentrated | Ambient | - | Poor | Strength loss reported |
| Sulfuric Acid | >10% | Ambient | - | Poor | Soluble, strength loss reported |
| Phosphoric Acid | 50% | 200 | - | Excellent | Data not available |
| Acetic Acid | Glacial | Ambient | 48 hours | Excellent | Data not available |
| Bases | |||||
| Sodium Hydroxide | 50% | 100 | - | Excellent | Data not available |
| Sodium Hydroxide | 20% | 25 | 400 hours | Excellent | ~85% strength retention[1] |
| Sodium Hydroxide | 1 M | Ambient | 24 hours | Excellent | No change in thermal conductivity |
| Ammonium Hydroxide | Concentrated | Ambient | - | Excellent | Data not available |
| Organic Solvents | |||||
| Acetone | 100% | Ambient | - | Excellent | Generally insoluble |
| Toluene | 100% | Ambient | - | Excellent | Generally insoluble |
| Methanol | 100% | Ambient | - | Excellent | Generally insoluble |
| Methylene Chloride | 100% | Ambient | - | Swelling | Data not available |
| Tetrahydrofuran (THF) | 100% | Ambient | - | Swelling | Data not available |
| Dimethyl Sulfoxide (DMSO) | 100% | Ambient | - | Swelling | Data not available |
| Other | |||||
| Water | 100% | 100 | - | Excellent | Hydrolytic degradation with residual acid |
| Sodium Hypochlorite (NaOCl) | - | - | - | Good | Strength loss reported |
Note: "Excellent" typically implies little to no change in mechanical properties or visual appearance. "Good" suggests minor effects. "Poor" indicates significant degradation. "Data not available" signifies that no specific experimental data was found in the publicly available literature.
Experimental Protocols
The methodologies for assessing chemical resistance are crucial for interpreting the presented data.
PEEK Chemical Resistance Testing (General Protocol)
Chemical compatibility testing for PEEK, as referenced in many supplier data sheets, generally follows protocols similar to ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents." A typical workflow is as follows:
Caption: A generalized workflow for PEEK chemical resistance testing.
Test specimens, often in the form of tensile bars, are fully immersed in the chemical reagent for a specified duration and at a controlled temperature. Changes in weight, dimensions, and mechanical properties (such as tensile strength and modulus) are measured and compared to the initial values to determine the material's resistance.
PBO Fiber Strength Retention Testing
The quantitative data for PBO in this guide is based on strength retention tests of PBO fibers. The general protocol for such a test is outlined below:
-
Sample Preparation: Bundles of PBO fibers (yarns) of a specified length are prepared.
-
Initial Strength Measurement: A statistically significant number of control samples are subjected to tensile testing to determine the initial breaking strength.
-
Chemical Exposure: The test samples are immersed in the chemical solution (e.g., 20% NaOH) at a controlled temperature (e.g., 25°C) for various time intervals.
-
Post-Exposure Treatment: After the specified duration, the fiber bundles are removed, thoroughly washed with deionized water to remove the chemical, and dried under controlled conditions.
-
Final Strength Measurement: The treated and dried fiber bundles are then subjected to tensile testing to measure their residual breaking strength.
-
Calculation of Strength Retention: The percentage of strength retention is calculated as: (Residual Strength / Initial Strength) * 100%.
Summary and Conclusion
PEEK exhibits well-documented, broad chemical resistance to a wide array of organic and inorganic chemicals, with known exceptions being concentrated strong oxidizing acids and some halogenated or polar aprotic solvents that can cause swelling.
Polymers derived from 5,5'-Methylenebis(2-aminophenol), specifically PBO, are recognized for their exceptional chemical inertness, which is attributed to their rigid, stable heterocyclic structure. The available data, though limited, suggests a high degree of resistance to many chemicals. However, there is evidence of degradation in strong acids and a gradual loss of strength in concentrated alkaline solutions over time. The hydrolytic stability of PBO can also be compromised by the presence of residual acids from its synthesis.
For professionals in research and drug development, the choice between these two polymers will depend on the specific chemical environment of the application. PEEK offers a wealth of documented compatibility data, making it a reliable choice for a broad range of applications. PBO may be a superior choice in applications requiring extreme thermal stability where exposure to its known chemical vulnerabilities can be avoided. It is imperative for end-users to conduct specific testing under their actual service conditions, especially when considering PBO for applications where extensive, publicly available chemical resistance data is lacking.
References
Unraveling the Long-Term Stability of 5,5'-Methylenebis(2-aminophenol) Based Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term stability of chemical compounds is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products and advanced materials. This guide provides a comparative analysis of the stability of materials based on 5,5'-Methylenebis(2-aminophenol), a key building block in the synthesis of high-performance polymers.
While direct, comprehensive long-term stability studies on 5,5'-Methylenebis(2-aminophenol) itself are not extensively available in public literature, its primary application lies in the creation of exceptionally stable polymers like poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers are renowned for their use in demanding aerospace and automotive applications due to their remarkable thermal and chemical resistance.[1] The stability of the final polymer is intrinsically linked to the stability of its monomeric units and the integrity of the polymeric chain.
This guide will delve into the typical stability testing protocols applicable to such materials, potential degradation pathways, and a comparison with alternative aromatic compounds.
I. Framework for Long-Term Stability Testing
The long-term stability of pharmaceutical ingredients and chemical intermediates is typically assessed following guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2] These studies are crucial for determining a product's shelf life and appropriate storage conditions.[2][3]
Key Stability Study Types:
-
Long-Term (Real-Time) Studies: These studies are conducted under recommended storage conditions to monitor the material's characteristics over its proposed shelf life.[2] Testing frequency is typically every three months for the first year, every six months for the second year, and annually thereafter.[3][4]
-
Accelerated Stability Studies: To expedite the identification of degradation pathways, materials are subjected to elevated stress conditions, such as high temperature and humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH for six months).[2][5] These studies help to predict the long-term stability of the product.[6]
-
Intermediate Studies: If significant changes are observed during accelerated testing, intermediate studies are performed under conditions that moderately increase the rate of degradation (e.g., 30°C ± 2°C and 65% RH ± 5% RH).[2][4]
Table 1: ICH Guideline Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[2][4][6]
II. Potential Degradation Pathways and Analytical Methods
Aromatic amines, the chemical class to which 5,5'-Methylenebis(2-aminophenol) belongs, can be susceptible to degradation through oxidation, hydrolysis, and photolysis. For instance, primary aromatic amines (PAAs) have shown stability issues in acidic media, which can be a crucial factor in formulation development.[7] The stability of related aromatic amines has been evaluated under various conditions, including light irradiation and heating, with some compounds showing degradation.[8]
Analytical Techniques for Stability Monitoring:
A suite of analytical methods is employed to detect and quantify the parent compound and any potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of stability testing, HPLC with UV or Diode Array Detection (DAD) is used to monitor the purity of the substance and the emergence of non-volatile degradation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying volatile degradation products that may form under thermal stress.[1]
-
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This powerful combination allows for the correlation of mass loss due to thermal decomposition with the specific chemical nature of the evolved gases.[1]
Table 2: Analytical Methods for Stability Assessment
| Analytical Method | Purpose |
| HPLC-DAD | Quantify parent compound and non-volatile impurities/degradants.[1] |
| GC-MS | Identify and quantify volatile degradation products.[1][8] |
| TGA-FTIR | Correlate thermal degradation events with the evolution of specific gases.[1] |
| Capillary Electrophoresis | Quantify parent compound and degradation products in aqueous solutions.[9] |
III. Experimental Protocols
Protocol 1: Accelerated Stability Study of 5,5'-Methylenebis(2-aminophenol) Based Material
-
Sample Preparation: Place a precisely weighed amount of the material into three batches of vials made of inert material.
-
Storage: Store the vials in a calibrated stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.[5]
-
Time Points: Withdraw samples at initial (time zero), 3, and 6-month intervals.[4]
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the assay of 5,5'-Methylenebis(2-aminophenol) and quantify any degradation products.
-
Data Evaluation: Compare the results to the initial time point to assess the percentage of degradation.
Protocol 2: Photostability Testing
-
Sample Preparation: Expose the material to a light source under controlled conditions as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
IV. Comparative Materials and Stability Considerations
While 5,5'-Methylenebis(2-aminophenol) is a precursor to highly stable polymers, other aromatic bis-functional compounds are also used in materials science.[1] The choice of monomer can significantly impact the final properties of the polymer, including its thermal stability. For instance, research into poly(benzoxazole imide)s (PBOPIs), a related polymer family, shows high thermal performance with decomposition temperatures (Td5%) in the range of 510–564 °C.[1]
The inherent stability of the aromatic core and the nature of the functional groups are key determinants of a material's long-term performance.[1] For example, theoretical studies on aminophenol isomers suggest that the position of the amino and hydroxyl groups can influence the molecule's reactivity and stability.[10]
V. Visualizing Workflows and Pathways
Logical flow of potential degradation triggers for the material.
References
- 1. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. lnct.ac.in [lnct.ac.in]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,5'-Methylenebis(2-aminophenol): A Guide for Laboratory Professionals
The safe and compliant disposal of 5,5'-Methylenebis(2-aminophenol) is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, adhering to established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling 5,5'-Methylenebis(2-aminophenol), it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed or inhaled, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] Some related aminophenols are also suspected of causing genetic defects.[2]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
-
Skin Protection: Use chemical-impermeable gloves (inspected before use) and wear protective clothing to prevent skin contact.[2][4] Contaminated clothing should be removed and washed before reuse.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1]
Hazard Identification and Classification
Proper disposal begins with understanding the chemical's hazard profile. The following table summarizes the GHS classification for aminophenol compounds, which are closely related or precursors to 5,5'-Methylenebis(2-aminophenol).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Due to its toxicity and environmental hazards, 5,5'-Methylenebis(2-aminophenol) and its containers must be treated as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
Step 2: Waste Segregation
-
Do Not Mix: Never mix 5,5'-Methylenebis(2-aminophenol) waste with other waste streams.[1]
-
Segregate by Hazard Class: Store this waste separately from incompatible materials such as strong acids, bases, oxidizers, and cyanides to prevent violent reactions.[5][6]
Step 3: Container Selection and Labeling
-
Container Integrity: Use the original container if possible, or a compatible, non-reactive container with a secure, screw-top cap.[1][7][8] The container must be in good condition, with no leaks or exterior residue.[8]
-
Headspace: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[7]
-
Labeling: All waste containers must be clearly labeled.[8] The label must include:
Step 4: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA, which should be at or near the point of generation.[7][9] This area can be a designated benchtop or a section within a fume hood.[7]
-
Secure Storage: Keep the container tightly closed except when adding waste.[7][8] Store in a dry, well-ventilated place, accessible only to authorized personnel.[1][2]
-
Volume Limits: Laboratories typically have a limit on the total volume of chemical waste that can be accumulated (e.g., 25 gallons).[9]
Step 5: Final Disposal
-
Approved Facility: Arrange for the disposal of the waste through an approved and licensed hazardous waste disposal facility.[1] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[7]
-
Container Handling: Handle uncleaned, empty containers as you would the product itself.[1] Empty containers may be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[5][9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the area.[4][10]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Containment: Prevent the substance from entering drains by using drain covers.[1][4]
-
Cleanup:
-
Reporting: Report the spill to your institution's EH&S office. For large spills, contact emergency services.[6]
Caption: Workflow for the proper disposal of 5,5'-Methylenebis(2-aminophenol) waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nj.gov [nj.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. biochemopharma.fr [biochemopharma.fr]
Essential Safety and Operational Guide for Handling 5,5'-Methylenebis(2-aminophenol)
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 5,5'-Methylenebis(2-aminophenol) (CAS No: 22428-30-4), a chemical building block used in the synthesis of high-performance polymers.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for structurally related aromatic amines and general principles of laboratory safety. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[2]
Hazard Identification and Personal Protective Equipment (PPE)
5,5'-Methylenebis(2-aminophenol) is a solid, and like related aromatic amines, it should be handled with care to avoid inhalation of dust and direct contact with skin and eyes.[3] The primary hazards associated with similar compounds are acute toxicity if swallowed or inhaled, and suspected mutagenicity.[3]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before and during use. | Aromatic amines can be absorbed through the skin.[2] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4] | To protect against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][5] If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of harmful dust. |
Operational Plan for Handling
A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling 5,5'-Methylenebis(2-aminophenol) in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
